Bis(4-methoxybenzyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKPDEWGANZHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351948 | |
| Record name | Bis(4-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17061-62-0 | |
| Record name | Bis(4-methoxybenzyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17061-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methoxybenzyl)amine is a significant secondary amine utilized as a key intermediate in the synthesis of various pharmaceutical compounds and organic molecules.[1][2][3] Its applications include its use as a reagent in the preparation of farnesyltransferase inhibitors and antiviral agents, particularly those targeting the Hepatitis C virus (HCV).[4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data and detailed experimental protocols to support research and development activities.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).[1][5] This two-step one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
General Reaction Scheme
The synthesis proceeds via the formation of an N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate, which is then reduced.[1]
Step 1: Imine Formation 4-Methoxybenzaldehyde + 4-Methoxybenzylamine → N-(4-Methoxybenzylidene)-N-(4-methoxybenzyl)amine + H₂O
Step 2: Reduction N-(4-Methoxybenzylidene)-N-(4-methoxybenzyl)amine + [Reducing Agent] → this compound
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Toluene/Methanol System
This protocol utilizes a Dean-Stark apparatus for azeotropic water removal during imine formation.[5]
Materials:
-
4-methoxybenzaldehyde
-
4-methoxybenzylamine
-
Toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Brine
Procedure:
-
A solution of 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in toluene is refluxed at 130°C for 6 hours using a Dean-Stark apparatus to remove water.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess solvent is removed under reduced pressure.
-
The residue is dissolved in methanol and the solution is cooled to 0°C.[5]
-
Sodium borohydride (1.3 eq) is added in portions.[5]
-
The reaction mixture is stirred for 3 hours at room temperature.[5]
-
The reaction is quenched by the slow addition of water.
-
The mixture is concentrated on a rotary evaporator.
-
The residue is partitioned between water and an organic solvent (DCM or ethyl acetate).[5]
-
The aqueous layer is extracted multiple times with the organic solvent.[5]
-
The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound.[5]
-
If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.[5]
Protocol 2: Ethanol (B145695) System
This protocol is a more direct method without the initial water removal step.[5]
Materials:
-
4-methoxybenzylamine
-
4-methoxybenzaldehyde
-
Anhydrous ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
4-methoxybenzylamine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) are stirred together at room temperature. The reaction is exothermic and a white precipitate may be observed.[5]
-
The mixture is stirred for 1 hour.[5]
-
Anhydrous ethanol is added and the mixture is stirred for an additional 15-30 minutes.[5]
-
The reaction mixture is cooled to 0-10°C in an ice bath.
-
Sodium borohydride (1.3 eq) is added portion-wise over 1-2 hours, maintaining the temperature below 20°C.[5]
-
The reaction mixture is stirred for 1 hour at 10-20°C and then warmed to room temperature and stirred overnight.[5]
-
The reaction is quenched by the slow addition of water.
-
The mixture is concentrated on a rotary evaporator.
-
The residue is partitioned between water and DCM.[5]
-
The aqueous layer is extracted with DCM.[5]
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to obtain this compound.[5]
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₂ | [6] |
| Molecular Weight | 257.33 g/mol | [6] |
| Appearance | White to off-white powder or crystalline solid | [7] |
| Melting Point | 35-37 °C | [3] |
| Boiling Point | 384 °C | [7] |
| CAS Number | 17061-62-0 | [6] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Reference |
| 7.28 | t, J=7.12Hz | 4H | Ar-H | [5] |
| 6.89 | d, J=8.60Hz | 4H | Ar-H | [5] |
| 3.83 | s | 6H | -OCH ₃ | [5] |
| 3.76 | s | 4H | -CH ₂-N | [5] |
Note: The -NH proton is often not observed.[5] An alternative predicted spectrum suggests a broad singlet for the NH proton at 1.54 ppm.[8]
3.2.2. ¹³C NMR Spectroscopy
3.2.3. Mass Spectrometry
| Ion | m/z | Reference |
| [M+H]⁺ | 258.4 | [5] |
3.2.4. Infrared (IR) Spectroscopy
Specific peak assignments for this compound were not detailed in the provided search results. However, characteristic absorptions would be expected for N-H stretching (if observable), C-H stretching (aromatic and aliphatic), C=C aromatic stretching, and strong C-O stretching for the methoxy (B1213986) groups.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules.[2] It is notably used in the preparation of:
-
Pentanedioc acid derivatives which act as farnesyltransferase inhibitors.[4]
-
(Heteroarylamino)triazolamines , which have shown potential as antiviral agents for the treatment of HCV infection.[4]
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The reductive amination of 4-methoxybenzaldehyde and 4-methoxybenzylamine is a reliable and high-yielding synthetic route. The provided experimental protocols and comprehensive characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. BIS-(4-METHOXY-BENZYL)-AMINE [chembk.com]
- 4. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rvrlabs.com [rvrlabs.com]
- 8. bis-(4-methoxybenzyl)amine, CAS No. 17061-62-0 - iChemical [ichemical.com]
- 9. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzyl)amine, a secondary amine with the chemical formula C₁₆H₁₉NO₂, is a versatile organic compound utilized as a key intermediate in pharmaceutical synthesis.[1] Its structural features, comprising two methoxybenzyl groups attached to a nitrogen atom, make it a valuable building block in the development of complex therapeutic agents. Notably, it serves as a reagent in the synthesis of farnesyltransferase inhibitors and antiviral compounds, highlighting its significance in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and visual representations of relevant biological pathways and characterization workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation, and analytical method development.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | [3] |
| Synonyms | N,N-bis(4-methoxybenzyl)amine, N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine | [4][5] |
| CAS Number | 17061-62-0 | [4][6] |
| Molecular Formula | C₁₆H₁₉NO₂ | [6] |
| Molecular Weight | 257.33 g/mol | [3][6] |
| Appearance | White to light yellow powder or crystal | [5][7] |
| Melting Point | 35-37 °C | [8] |
| Boiling Point | 384 °C | [8] |
| Density | 1.073 g/cm³ | [8] |
| Solubility | Soluble in chloroform (B151607) and methanol | [8] |
| pKa (Predicted) | 9.55 ± 0.20 | [8] |
| LogP (Predicted) | 2.9936 | [4] |
| SMILES | COc1ccc(cc1)CNCc1ccc(cc1)OC | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., an oil bath or a Thiele tube).
-
Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol (B145695), chloroform, hexane) are selected for testing.
-
Sample Preparation: A known amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Titration: A selected solvent is added portion-wise (e.g., 0.1 mL at a time) to each test tube with vigorous shaking or vortexing after each addition.
-
Observation: The volume of solvent required to completely dissolve the solute is recorded. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL). For amines, solubility in acidic aqueous solutions (e.g., 5% HCl) is also tested to observe the formation of a soluble salt.
pKa Determination
The pKa is a measure of the acidity of a molecule. For an amine, the pKa refers to the acidity of its conjugate acid.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Visualization of Relevant Pathways and Workflows
While this compound is not known to be directly involved in specific signaling pathways, it is a precursor for compounds that are. The following diagrams illustrate the general mechanism of action for farnesyltransferase inhibitors and direct-acting antiviral agents against Hepatitis C Virus (HCV), as well as a typical workflow for the characterization of a chemical compound.
Caption: Farnesyltransferase Inhibition Pathway.
Caption: Mechanism of Action of HCV Antivirals.
Caption: Chemical Compound Characterization Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 17061-62-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 17061-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
A Comprehensive Technical Guide to Bis(4-methoxybenzyl)amine (CAS 17061-62-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzyl)amine, identified by the CAS number 17061-62-0, is a secondary amine that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its molecular structure, featuring two 4-methoxybenzyl groups attached to a nitrogen atom, makes it a valuable building block for the synthesis of complex therapeutic agents.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, primary applications, and safety considerations to support its use in research and development.
Chemical and Physical Properties
This compound is commercially available as a white to light yellow crystalline powder or a colorless to opaque liquid.[1][3][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 17061-62-0 | [5][6] |
| Molecular Formula | C₁₆H₁₉NO₂ | [6] |
| Molecular Weight | 257.33 g/mol | [5] |
| Purity | ≥97% or ≥98% | [4][6][7] |
| Appearance | White to light yellow powder or crystal; colorless but opaque liquid | [1][3][4] |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |
| SMILES | COc1ccc(cc1)CNCc1ccc(cc1)OC | [6][8] |
| InChI Key | HBKPDEWGANZHJO-UHFFFAOYSA-N | [9] |
| Storage | 4°C, protect from light | [6] |
Synthesis of this compound
The primary method for synthesizing this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).[1][2][3] This reaction can be carried out under various conditions, leading to high yields of the desired product.
General Synthesis Workflow
The synthesis process involves the formation of an imine intermediate from the reaction of 4-methoxybenzaldehyde and 4-methoxybenzylamine, which is then reduced to the final secondary amine product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Protocol 1: Synthesis with Sodium Borohydride (B1222165) Reduction
This protocol describes a straightforward method using sodium borohydride as the reducing agent.
Caption: Experimental workflow for synthesis using sodium borohydride.
-
Procedure:
-
In a 10L round-bottom flask, add 4-methoxybenzylamine (600g, 4.37mol, 1 equivalent) and 4-methoxybenzaldehyde (532mL, 4.37mol, 1 equivalent) while stirring at room temperature.[3]
-
The reaction mixture will self-heat, and a white precipitate will form. Continue stirring for 1 hour.[3]
-
Add anhydrous ethanol (4.8L) to the mixture and stir for an additional 15-30 minutes at room temperature.[3]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions over 30 minutes.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by slowly adding water (600mL).[3]
-
Concentrate the mixture using a rotary evaporator at 50°C.[3]
-
Partition the resulting residue between water (4L) and dichloromethane (B109758) (DCM) (4L).[3]
-
Separate the layers and extract the aqueous layer twice with DCM (2L each).[3]
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[3] A yield of 99% (1112g) as a semi-solid has been reported, which can be used in subsequent steps without further purification.[3]
-
Protocol 2: Synthesis with Purification by Column Chromatography
This protocol includes a purification step to obtain a higher purity product.
-
Procedure:
-
Follow steps 1-7 from Protocol 1.
-
After quenching, separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate (B1210297) (1.0L each).[3]
-
Combine the organic layers and wash with water and brine.[3]
-
Dry the combined organic layers over sodium sulfate.[3]
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude material using column chromatography on silica (B1680970) gel (100-200 mesh) with a gradient elution from 100% hexane (B92381) to 25% ethyl acetate.[3]
-
This method yields this compound as a colorless but opaque liquid with a reported yield of 84.6% (160g).[3]
-
Applications in Drug Development and Research
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary applications include:
-
Synthesis of Farnesyltransferase Inhibitors: It is used as a reagent in the synthesis of pentanedioc acid derivatives, which are being investigated as farnesyltransferase inhibitors.[7][10] These inhibitors have potential applications in cancer therapy.
-
Preparation of Antiviral Agents: The compound is utilized in the preparation of (heteroarylamino)triazolamines, which have shown promise as antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) infection.[7][10]
The logical relationship of its application in developing these therapeutic agents is illustrated below.
Caption: Role of this compound in therapeutic agent development.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling.[11][12] It can cause severe skin burns and eye damage.[8][11]
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
Storage and Handling:
This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 17061-62-0 | TCI Deutschland GmbH [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 17061-62-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to the Spectral Data of Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzyl)amine, a secondary aromatic amine, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow for spectral analysis.
Chemical Structure
IUPAC Name: 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine Chemical Formula: C₁₆H₁₉NO₂ Molecular Weight: 257.33 g/mol CAS Number: 17061-62-0
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | t | 4H | Ar-H |
| 6.89 | d | 4H | Ar-H |
| 3.83 | s | 6H | -OCH₃ |
| 3.76 | s | 4H | -CH₂ -N |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 158.6 | Ar-C -OCH₃ |
| 132.5 | Ar-C -CH₂ |
| 129.8 | Ar-C H |
| 113.8 | Ar-C H |
| 55.2 | -OC H₃ |
| 52.7 | -C H₂-N |
(Predicted data, experimental verification recommended)
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Weak, sharp | N-H Stretch (secondary amine) |
| 3030-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1610, 1510 | Strong | Aromatic C=C Bending |
| 1245 | Strong | Aryl-O Stretch (asymmetric) |
| 1030 | Strong | Aryl-O Stretch (symmetric) |
| 820 | Strong | p-substituted benzene (B151609) C-H bend |
(Characteristic absorption regions for similar structures)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 258.4 | [M+H]⁺ |
| 136 | [CH₃OC₆H₄CH₂NH]⁺ |
| 121 | [CH₃OC₆H₄CH₂]⁺ |
Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is finely ground with anhydrous KBr and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ESI source. The analysis was performed in positive ion mode, and the resulting mass-to-charge ratios (m/z) of the ions were recorded.[1]
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
Conclusion
The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development. Researchers, scientists, and drug development professionals can utilize this information as a reliable reference for their work with this important chemical intermediate.
References
An In-depth Technical Guide on the Solubility of Bis(4-methoxybenzyl)amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bis(4-methoxybenzyl)amine, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its application in various chemical reactions, purification processes, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their laboratory practices.
Core Compound: this compound
This compound, also known as N,N-bis(4-methoxybenzyl)amine, is a secondary amine with the chemical formula C₁₆H₁₉NO₂. It is often utilized in the synthesis of more complex molecules, including pharmacologically active compounds. Its physical state is typically a white to off-white powder.
Data Presentation: Solubility Profile
| Solvent | IUPAC Name | Formula | Qualitative Solubility |
| Chloroform | Trichloromethane | CHCl₃ | Slightly Soluble to Soluble |
| Methanol | Methanol | CH₃OH | Slightly Soluble |
| Ethanol | Ethanol | C₂H₅OH | Soluble |
| Dimethylformamide | N,N-Dimethylformamide | (CH₃)₂NC(O)H | Soluble |
Note: "Slightly Soluble" indicates that the compound has low solubility, while "Soluble" suggests good solubility. For precise quantitative measurements, the experimental protocol outlined below is recommended.
Experimental Protocols: Determining Solubility
The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of an organic compound such as this compound. This method is based on the common "shake-flask" or equilibrium solubility method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to facilitate the dissolution process.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
Gravimetric Method (for non-volatile solutes):
-
Weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once all the solvent has been removed, reweigh the flask containing the dried solute.
-
The mass of the dissolved this compound can be calculated by subtracting the initial mass of the flask from the final mass.
-
The solubility can then be expressed in terms of g/100 mL or mol/L.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L) at the specified temperature.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of an organic compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, qualitative assessments indicate its solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide, with slight solubility in methanol. For research and development purposes requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The visualized workflow further clarifies the necessary steps for accurate and reproducible solubility determination, empowering researchers to generate critical data for their specific applications.
Bis(4-methoxybenzyl)amine: A Core Intermediate in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methoxybenzyl)amine, a secondary amine with the CAS number 17061-62-0, has emerged as a pivotal intermediate in the landscape of pharmaceutical synthesis.[1][2] Its unique structural features make it a versatile building block for complex active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in the synthesis of targeted therapies such as farnesyltransferase inhibitors and antiviral agents.[3]
Chemical and Physical Properties
This compound is an organic compound characterized by two 4-methoxybenzyl groups attached to a central nitrogen atom.[1][2] This structure imparts specific reactivity and properties that are advantageous in multi-step organic syntheses.[2]
| Property | Value | Reference |
| CAS Number | 17061-62-0 | [1] |
| Molecular Formula | C₁₆H₁₉NO₂ | [4] |
| Molecular Weight | 257.33 g/mol | [4] |
| Appearance | White to off-white crystalline powder or solid; may also be a sticky crystal or liquid. | [1][4] |
| Melting Point | 35-37 °C | |
| Boiling Point | 384 °C | |
| Purity | Typically >97%, with pharmaceutical grades often exceeding 99.0% | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | |
| Moisture Content | Typically <0.5% for high-purity grades | [2] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).[1][2] Below are two detailed experimental protocols.
Experimental Protocol 1: Synthesis via Reductive Amination with Sodium Borohydride (B1222165)
This protocol involves the formation of an imine intermediate from 4-methoxybenzaldehyde and 4-methoxybenzylamine, followed by in-situ reduction with sodium borohydride.
Procedure:
-
A solution of 4-methoxybenzaldehyde (100g, 734.5mmol) and 4-methoxybenzylamine (100g, 734.5mmol) in toluene (B28343) (0.8L) is refluxed at 130°C for 6 hours using a Dean-Stark apparatus to remove the water formed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess solvent is removed under reduced pressure.
-
The residue is dissolved in methanol (0.8L), and the solution is cooled to 0°C.
-
Sodium borohydride (36.12g, 954.8mmol) is added in portions to the cooled solution.
-
After the addition is complete, the reaction mixture is stirred for 3 hours at room temperature.
-
Methanol is removed under reduced pressure.
-
The residue is diluted with water (1.0L) and extracted with ethyl acetate (B1210297) (2.0L).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound.
| Parameter | Value |
| Reactants | 4-methoxybenzaldehyde, 4-methoxybenzylamine |
| Reagents | Toluene, Methanol, Sodium Borohydride |
| Yield | 99% |
| Purity | High, suitable for subsequent steps without further purification |
| ¹H-NMR (400MHz, CDCl₃) | δ 7.28 (t, J=7.12Hz, 4H), 6.89 (d, J=8.60Hz, 4H), 3.83 (s, 6H), 3.76 (s, 4H) |
Experimental Protocol 2: Alternative Reductive Amination
This method provides a slightly different approach to the same transformation.
Procedure:
-
In a 500 mL round bottom flask under a nitrogen atmosphere, combine p-Anisaldehyde (25.0 g, 0.1836 mol), 4-methoxybenzylamine (25.3 g, 0.1836 mol), and toluene (150 mL).
-
The flask is fitted with a condenser and a Dean-Stark trap.
-
The solution is refluxed for 3 hours, during which approximately 3 mL of water is azeotropically removed.
-
The reaction mixture is cooled and concentrated on a rotary evaporator at 40°C for 2 hours.
-
The resulting clear, yellow oil is dissolved in methanol (150 mL) in a 500 mL round bottom flask fitted with a condenser under a nitrogen atmosphere.
-
The reaction is cooled to 5°C, and sodium borohydride (NaBH₄) is added in small portions over 45 minutes. Vigorous off-gassing will occur.
-
The reaction is slowly heated to reflux and maintained for 2 hours.
-
After cooling to room temperature, the mixture is concentrated on a rotary evaporator at 30°C for 2 hours.
-
The product is placed under high vacuum at 30°C for 1 hour to yield the title compound as a white crystalline solid.
| Parameter | Value |
| Reactants | p-Anisaldehyde, 4-methoxybenzylamine |
| Reagents | Toluene, Methanol, Sodium Borohydride |
| Yield | Quantitative (47.13 g) |
| Purity (by HPLC) | 98.6 % |
| Mass Spectrometry | MH+ = 258.1 |
Applications in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary utility lies in its role as a precursor to complex molecular scaffolds.
Farnesyltransferase Inhibitors
This compound is extensively used as a reagent in the synthesis of pentanedioic acid derivatives. These derivatives are key components in the research and development of farnesyltransferase inhibitors.[3] Farnesyltransferase is an enzyme that plays a critical role in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting this enzyme, the proper localization and function of Ras proteins are disrupted, thereby interfering with oncogenic signaling pathways.
Farnesyltransferase Signaling Pathway
Antiviral Agents (HCV)
Another significant application of this compound is in the preparation of (heteroarylamino)triazolamines.[3] This class of molecules has shown promise as antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) infection.[3] The intermediate can be incorporated into scaffolds that are designed to inhibit key viral proteins essential for the replication of HCV.
Hepatitis C Virus (HCV) Replication Cycle
Experimental Workflow: Synthesis and Application
The general workflow from starting materials to the application of this compound in the synthesis of pharmaceutical intermediates is outlined below. This highlights the central role of this compound in the drug development pipeline.
General Experimental Workflow
Conclusion
This compound is a high-value pharmaceutical intermediate with significant applications in the synthesis of targeted therapies. Its well-defined synthesis and versatile reactivity make it an essential tool for medicinal chemists and drug development professionals. The ability to efficiently produce this intermediate with high purity is crucial for the reproducible synthesis of advanced drug candidates. As research into novel therapeutics for cancer and viral infections continues, the importance of core intermediates like this compound is expected to grow.
References
An In-depth Technical Guide to Benzyl-Type Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multistep organic synthesis, the judicious use of protecting groups is a cornerstone of strategy, enabling chemists to selectively mask and unmask reactive functional groups with precision. Among the arsenal (B13267) of protecting groups available, benzyl-type protecting groups are workhorses, prized for their general stability, ease of introduction, and versatile cleavage methods. This technical guide provides a comprehensive overview of common benzyl-type protecting groups, their applications, orthogonality, and detailed experimental protocols for their use.
Introduction to Benzyl-Type Protecting Groups
Benzyl (B1604629) protecting groups are widely used for the protection of alcohols, phenols, carboxylic acids, and amines.[1][2] The parent benzyl (Bn) group is known for its robustness towards a wide range of acidic and basic conditions.[3][4] Electronically modified benzyl ethers offer a spectrum of labilities, allowing for fine-tuned, orthogonal deprotection strategies crucial in the synthesis of complex molecules.[5]
The general structure of a benzyl-protected alcohol is a benzyl ether. The introduction is typically achieved via a Williamson ether synthesis, reacting the alcohol with a benzyl halide under basic conditions.[6][7] Deprotection is most commonly accomplished by catalytic hydrogenolysis, which proceeds under mild, neutral conditions.[8][9]
Common Benzyl-Type Protecting Groups: A Comparative Analysis
The choice of a specific benzyl-type protecting group is dictated by the stability required during a synthetic sequence and the desired deprotection conditions. The electronic nature of substituents on the aromatic ring significantly influences the group's lability.[5]
| Protecting Group | Abbreviation | Structure | Key Features & Stability | Common Deprotection Methods |
| Benzyl | Bn | C₆H₅CH₂- | Highly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][4] | Catalytic hydrogenolysis (H₂/Pd/C), dissolving metal reduction (Na/NH₃), strong acids (e.g., HBr/AcOH).[3][10] |
| p-Methoxybenzyl | PMB or MPM | 4-MeO-C₆H₄CH₂- | More labile than Bn to acidic and oxidative conditions due to the electron-donating methoxy (B1213986) group.[11][12] | Oxidative cleavage (DDQ, CAN), strong acids (TFA).[12][13] Can also be removed by hydrogenolysis.[14] |
| 3,4-Dimethoxybenzyl | DMPM or DMB | 3,4-(MeO)₂-C₆H₃CH₂- | More readily cleaved under acidic and oxidative conditions than PMB due to increased electron density on the ring.[12][15] | Milder oxidative (DDQ) or acidic conditions than PMB.[15][16] |
| p-Nitrobenzyl | PNB | 4-NO₂-C₆H₄CH₂- | Increased stability to acidic conditions and hydrogenolysis compared to Bn. The electron-withdrawing nitro group deactivates the ring. | Reductive cleavage (e.g., Zn/AcOH or SnCl₂/HCl) followed by oxidative removal.[17][18] |
Orthogonality in Protecting Group Strategy
A key concept in complex synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[5][19] Benzyl-type protecting groups offer a rich platform for developing orthogonal strategies.
For instance, a PMB ether can be selectively cleaved with an oxidant like DDQ while a Bn ether remains intact.[11][20] This allows for sequential deprotection of different hydroxyl groups within the same molecule. Similarly, the distinct deprotection methods for Bn (hydrogenolysis) and acid-labile groups (e.g., Boc, Trityl) or base-labile groups (e.g., Fmoc) form the basis of many complex synthetic routes, particularly in peptide and carbohydrate chemistry.[5][19]
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of common benzyl-type protecting groups.
Introduction of Benzyl Ethers (Benzylation)
4.1.1. Williamson Ether Synthesis (General Protocol)
This is the most common method for the formation of benzyl ethers.[6]
-
Reaction: ROH + BnBr + Base → ROBn + Base·HBr
-
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH, Ag₂O)
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
-
Procedure: [21]
-
Dissolve the alcohol (1.0 equiv) in anhydrous DMF (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2-2.0 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.1-1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Safety Note: Benzyl bromide is a lachrymator and should be handled in a fume hood.[3] Sodium hydride reacts violently with water.[21]
Removal of Benzyl Ethers (Debenzylation)
4.2.1. Catalytic Hydrogenolysis of Benzyl Ethers
This is the most common and mildest method for cleaving benzyl ethers.[22]
-
Reaction: ROBn + H₂ (with Pd/C catalyst) → ROH + Toluene
-
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), or THF)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
-
-
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., EtOH).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
4.2.2. Catalytic Transfer Hydrogenation (CTH)
CTH is a safer alternative to using high-pressure hydrogen gas, as hydrogen is generated in situ from a donor molecule.[24][25]
-
Reaction: ROBn + Hydrogen Donor (e.g., Ammonium (B1175870) Formate) (with Pd/C catalyst) → ROH + Toluene + CO₂ + NH₃
-
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (B1220265) (HCO₂NH₄) or formic acid
-
Methanol (MeOH)
-
-
Procedure: [24]
-
Dissolve the benzyl-protected substrate in methanol.
-
Add 10% Pd/C catalyst.
-
Add ammonium formate (typically 3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through diatomaceous earth and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue may require an aqueous workup to remove ammonium salts before purification.
-
4.2.3. Oxidative Cleavage of p-Methoxybenzyl (PMB) Ethers with DDQ
This method is highly selective for PMB ethers in the presence of other protecting groups like Bn.[11][20]
-
Reaction: RO-PMB + DDQ → ROH + p-methoxybenzaldehyde
-
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure: [20]
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 equivalents) portion-wise. The reaction mixture typically turns dark.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is often removed during this step.
-
Visualizing Key Processes and Concepts
Diagrams generated using Graphviz DOT language to illustrate workflows and relationships.
Caption: Williamson ether synthesis for benzyl protection.
References
- 1. Benzyl group - Wikipedia [en.wikipedia.org]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. total-synthesis.com [total-synthesis.com]
- 12. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lookchem.com [lookchem.com]
- 16. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 17. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jk-sci.com [jk-sci.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
An In-Depth Technical Guide to the Mechanism of Amine Protection with Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the transient protection of functional groups is a cornerstone strategy. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions. The bis(4-methoxybenzyl) group, also known as the di-p-methoxybenzyl (DPMB) group, serves as a robust protecting group for primary amines. This guide provides a comprehensive overview of the mechanism of amine protection using bis(4-methoxybenzyl)amine and the subsequent deprotection. It details the underlying chemical principles, experimental protocols, and quantitative data, offering a valuable resource for synthetic chemists.
Introduction to the Bis(4-methoxybenzyl) Protecting Group
The bis(4-methoxybenzyl) group offers effective protection for primary amines. The two p-methoxybenzyl (PMB) moieties render the nitrogen atom significantly less nucleophilic and basic, effectively masking its reactivity. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) rings play a crucial role in the stability of the protecting group and facilitate its removal under specific conditions.
Key Advantages:
-
Robustness: The N,N-bis(4-methoxybenzyl) group is stable to a wide range of reaction conditions, including basic, nucleophilic, and some reductive environments.
-
Acid-Labile Cleavage: The protecting group can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[1]
-
Oxidative Cleavage: The presence of the electron-rich p-methoxyphenyl rings allows for oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[2][3]
Mechanism of Protection
The introduction of the bis(4-methoxybenzyl) group onto a primary amine can be achieved through two primary methods: direct alkylation with 4-methoxybenzyl halides or reductive amination.
Direct Alkylation
Direct alkylation involves the reaction of a primary amine with two equivalents of a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride (PMB-Cl), in the presence of a base. The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism.
Mechanism:
-
The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of PMB-Cl, displacing the chloride ion.
-
The resulting secondary amine is then deprotonated by the base.
-
The newly formed, more nucleophilic secondary amine attacks a second molecule of PMB-Cl to yield the N,N-bis(4-methoxybenzyl) protected amine.
A common challenge with this method is controlling the extent of alkylation, which can lead to the formation of a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.
Reductive Amination
Reductive amination is often a more controlled and efficient one-pot method for the synthesis of N,N-bis(4-methoxybenzyl)amines. This reaction involves the condensation of a primary amine with two equivalents of 4-methoxybenzaldehyde (B44291) to form an imine and a subsequent enamine, which are then reduced in situ.
Mechanism:
-
The primary amine reacts with the first equivalent of 4-methoxybenzaldehyde to form a hemiaminal, which then dehydrates to form an imine.
-
The imine is reduced to a secondary amine by a reducing agent present in the reaction mixture.
-
This secondary amine then reacts with a second equivalent of 4-methoxybenzaldehyde to form an iminium ion, which is subsequently reduced to the final N,N-bis(4-methoxybenzyl) protected amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).
Mechanism of Deprotection
The removal of the bis(4-methoxybenzyl) protecting group can be accomplished under either acidic or oxidative conditions. The choice of method depends on the stability of the other functional groups present in the molecule.
Acid-Mediated Cleavage
Treatment with a strong acid, such as trifluoroacetic acid (TFA), is a common method for cleaving the N,N-bis(4-methoxybenzyl) group.[1]
Mechanism:
-
Protonation of the nitrogen atom is followed by the departure of one of the p-methoxybenzyl groups as a resonance-stabilized p-methoxybenzyl carbocation.
-
The resulting secondary amine is protonated, and the second p-methoxybenzyl group is cleaved in a similar fashion.
-
The highly electrophilic p-methoxybenzyl carbocations are trapped by scavengers, such as anisole (B1667542) or triethylsilane, present in the reaction mixture to prevent side reactions with the substrate.
Oxidative Cleavage
Oxidative cleavage with reagents like DDQ or CAN is a milder alternative to acidic deprotection.[2][3] The electron-rich nature of the p-methoxybenzyl groups makes them susceptible to oxidation.
Mechanism with DDQ:
-
The reaction is initiated by the formation of a charge-transfer complex between the electron-rich p-methoxybenzyl group and the electron-deficient DDQ.
-
This is followed by a single-electron transfer (SET) to form a radical cation.
-
Abstraction of a benzylic hydrogen atom and subsequent hydrolysis cleaves the carbon-nitrogen bond, releasing the free amine and p-methoxybenzaldehyde.[3]
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established chemical principles, as specific literature examples for the use of this compound as a protecting group are limited. Optimization may be required for specific substrates.
Protection of a Primary Amine via Reductive Amination
Materials:
-
Primary amine (1.0 eq)
-
4-Methoxybenzaldehyde (2.2 eq)
-
Sodium triacetoxyborohydride (2.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary amine (1.0 eq) and 4-methoxybenzaldehyde (2.2 eq) in DCE, add sodium triacetoxyborohydride (2.5 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of an N,N-bis(4-methoxybenzyl)amine via Acidic Cleavage
Materials:
-
N,N-bis(4-methoxybenzyl) protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole or triethylsilane (scavenger, 5-10 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl) protected amine (1.0 eq) and a scavenger (e.g., anisole, 5-10 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10-50% v/v in DCM) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or extraction into aqueous acid).
Deprotection of an N,N-bis(4-methoxybenzyl)amine via Oxidative Cleavage with DDQ
Materials:
-
N,N-bis(4-methoxybenzyl) protected amine (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.2-2.5 eq per PMB group)
-
Dichloromethane (DCM)
-
Water or a buffer solution (e.g., phosphate (B84403) buffer pH 7)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl) protected amine (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (2.2-2.5 eq per PMB group) portion-wise at room temperature. The reaction mixture may develop a deep color.
-
Stir the mixture vigorously at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Filter the mixture to remove the hydroquinone (B1673460) byproduct (DDQH2).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method.
Data Presentation
Due to the limited availability of specific quantitative data in the literature for the use of this compound as a protecting group, the following tables provide representative data for the closely related p-methoxybenzyl (PMB) group, which can serve as a useful reference.
Table 1: Representative Conditions for the Deprotection of N-PMB and O-PMB Groups
| Substrate Type | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-PMB Indole | TFA | CH2Cl2 | rt | 1 h | 52 | |
| O-PMB Ether | DDQ | CH2Cl2/H2O | rt | 1.5 h | 78 | [2] |
| O-PMB Ether | TFA/TES | CH2Cl2 | rt | 30 min | 71 | [1] |
| O-PMB Ester | 10% TFA | CH2Cl2 | rt | 1 h | quant. | [1] |
| O-PMB Ether | TfOH | CH2Cl2 | rt | 15 min | 88-94 |[4] |
Table 2: Stability of Related Protecting Groups to PMB Cleavage Conditions
| Protecting Group | Stable to DDQ | Stable to TFA | Comments |
|---|---|---|---|
| Benzyl (Bn) | Generally stable | Stable | Can be cleaved under harsher DDQ conditions.[2] |
| tert-Butoxycarbonyl (Boc) | Stable | Labile | Orthogonal to oxidative cleavage. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Stable | Base labile. |
| Silyl Ethers (TBS, TIPS) | Generally stable | Labile | Stability is pH dependent. |
Visualizations
Reaction Pathways
Caption: General workflow for amine protection and deprotection.
Mechanism of Acidic Deprotection
Caption: Simplified mechanism of acidic deprotection.
Experimental Workflow for Protection
Caption: Workflow for reductive amination protection.
Conclusion
The bis(4-methoxybenzyl) group is a valuable, albeit less commonly cited, protecting group for primary amines. Its stability under various conditions, coupled with its susceptibility to both acidic and oxidative cleavage, provides synthetic chemists with a flexible tool for the construction of complex nitrogen-containing molecules. While direct literature precedents are sparse, the principles outlined in this guide, derived from the well-established chemistry of the p-methoxybenzyl group, offer a solid foundation for the application of this protecting group strategy in research and development. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly enhance the utility of the bis(4-methoxybenzyl) protecting group in modern organic synthesis.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. chem.ucla.edu [chem.ucla.edu]
Stability of Bis(4-methoxybenzyl)amine Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of bis(4-methoxybenzyl)amine under various acidic and basic conditions. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and understanding its stability is crucial for process optimization, formulation development, and ensuring the quality and safety of final drug products. This document outlines the theoretical basis for its degradation, presents detailed experimental protocols for stability testing, and summarizes potential degradation pathways.
Introduction
This compound, also known as N,N-bis(4-methoxybenzyl)amine, is a secondary amine that finds application as a building block in organic synthesis. The presence of two p-methoxybenzyl (PMB) groups attached to the nitrogen atom influences its chemical properties and stability. The PMB group is a well-known protecting group for amines and alcohols in organic synthesis, valued for its relative stability under many conditions but susceptibility to cleavage under specific acidic or oxidative environments. A thorough understanding of the stability of this compound is therefore essential for its effective use in multi-step syntheses and for controlling potential impurities in active pharmaceutical ingredients (APIs).
Theoretical Stability Profile
The stability of this compound is primarily dictated by the reactivity of the benzylic C-N bonds and the influence of the electron-donating methoxy (B1213986) groups on the phenyl rings.
Acidic Conditions
Under strongly acidic conditions, this compound is susceptible to degradation. The proposed mechanism involves the protonation of the nitrogen atom, followed by the cleavage of one or both C-N bonds to form a stable p-methoxybenzyl carbocation. This carbocation can then react with available nucleophiles in the reaction mixture. The electron-donating nature of the para-methoxy group stabilizes the benzylic carbocation, making the C-N bond more susceptible to cleavage compared to an unsubstituted benzylamine.
Basic Conditions
This compound is generally considered to be more stable under basic conditions compared to acidic conditions. The lone pair of electrons on the nitrogen atom is less likely to participate in reactions that would lead to C-N bond cleavage. However, prolonged exposure to strong bases at elevated temperatures may lead to slow degradation, potentially through oxidative pathways if air is present. Benzylamines, in general, can be susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes and acids[1].
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and degradation pathways.
General Forced Degradation Protocol
A general protocol for conducting a forced degradation study on this compound is outlined below. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are relevant and can be adequately characterized[2][3].
Workflow for Forced Degradation Study
Detailed Methodologies
3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.
3.2.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M, 0.5 M, and 1 M hydrochloric acid separately.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of sodium hydroxide (B78521) before analysis.
3.2.3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M, 0.5 M, and 1 M sodium hydroxide separately.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of hydrochloric acid before analysis.
3.2.4. Analytical Method for Monitoring Degradation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating the parent compound from its degradation products.
Proposed HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) |
| Elution | Isocratic or gradient, to be optimized for separation |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 225-230 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
Potential Degradation Pathways and Products
Based on the chemical structure and known reactivity of benzylamines, the following degradation pathways can be postulated.
Acid-Catalyzed Degradation Pathway
Under acidic conditions, the primary degradation products are expected to be p-methoxybenzylamine and p-methoxybenzaldehyde or p-methoxybenzyl alcohol , arising from the cleavage of the C-N bonds.
Oxidative Degradation Pathway
In the presence of oxidizing agents or air, this compound may oxidize to form an imine intermediate, which can then hydrolyze to p-methoxybenzaldehyde and p-methoxybenzylamine [1].
Data Presentation
Quantitative data from forced degradation studies should be tabulated to facilitate comparison of the stability of this compound under different conditions. The percentage of the parent compound remaining and the percentage of major degradation products formed should be recorded at each time point.
Table 1: Illustrative Data Table for Acid and Base Degradation
| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.5 | 0.8 | 0.7 | |
| 24 | 95.2 | 2.5 | 2.3 | |
| 1 M HCl (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 7.2 | 7.5 | |
| 8 | 60.1 | 19.8 | 20.1 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | < LOQ | < LOQ | |
| 1 M NaOH (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 99.5 | 0.2 | 0.3 | |
| 24 | 98.7 | 0.6 | 0.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will depend on experimental conditions.
Conclusion
This compound exhibits moderate stability, with a notable susceptibility to degradation under strong acidic conditions, leading to the cleavage of the benzylic C-N bonds. It is significantly more stable under basic conditions. A comprehensive forced degradation study, coupled with a validated stability-indicating HPLC method, is crucial for identifying and quantifying degradation products. The information gathered from such studies is invaluable for ensuring the quality and consistency of processes and products that utilize this important chemical intermediate. Further studies employing LC-MS and NMR are recommended for the definitive structural elucidation of any significant degradation products formed under stress conditions.
References
Bis(4-methoxybenzyl)amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzyl)amine, also known as N,N-Bis(4-methoxybenzyl)amine, is a secondary amine utilized in organic synthesis. Its applications include acting as a reagent in the preparation of farnesyltransferase inhibitors and antiviral agents.[1] Due to its chemical nature, a thorough understanding of its safety and handling protocols is crucial for all personnel who may come into contact with this compound. This guide provides an in-depth overview of the known hazards, handling procedures, and emergency responses associated with this compound, based on available Material Safety Data Sheets (MSDS) and safety information.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for proper storage and handling.
| Property | Value | Reference |
| CAS Number | 17061-62-0 | [2][3] |
| Molecular Formula | C₁₆H₁₉NO₂ | [2][3] |
| Molecular Weight | 257.33 g/mol | [2][3][4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Purity | ≥97% or >98.0% depending on supplier | [2][5] |
| Melting Point | 35-37°C | [6] |
| Storage Temperature | 4°C, protect from light | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are its corrosive effects on skin and eyes.[7][8][9]
GHS Hazard Classification: [4]
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B/1C |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
May cause respiratory irritation.[9]
Toxicology
Detailed toxicological studies on this compound are limited. Most safety data sheets indicate that there is no available data for acute oral, dermal, or inhalation toxicity (LD50).[7] However, the corrosive nature of the compound implies that exposure can lead to significant tissue damage.
-
Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, or pain.[6]
-
Eye Contact: Can cause redness, pain, and severe eye damage.[6]
-
Inhalation: May lead to irritation of the lungs and respiratory system.[6]
-
Ingestion: Harmful if swallowed; can cause burns to the mouth, throat, and stomach.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary personal protective equipment for handling this compound is provided below.
Caption: Recommended Personal Protective Equipment (PPE).
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or fumes.[7]
-
Keep away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[2][6]
-
When handling, do not eat, drink, or smoke.[7]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials and foodstuffs.[7]
-
Protect containers from physical damage.[7]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First-Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure.
Caption: First-aid procedures for exposure.
Accidental Release Measures
In the case of a spill, follow these procedures:
-
Evacuate Personnel: Keep unnecessary personnel away from the spill area.
-
Ensure Ventilation: Use in a well-ventilated area.
-
Personal Precautions: Wear appropriate personal protective equipment (see Section 4.1). Avoid dust formation.[6]
-
Containment and Clean-up:
-
Environmental Precautions: Do not let the chemical enter drains.[6]
The logical flow for managing an accidental release is depicted below.
Caption: Workflow for accidental release response.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] There is no restriction on the type of extinguisher that may be used.[7]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[7] During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[6]
-
Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Possibility of Hazardous Reactions: No data available.[6]
-
Conditions to Avoid: Dust generation.[6]
-
Incompatible Materials: Strong oxidizing agents and acids.[2]
-
Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[6] Do not allow the chemical to enter drains or the environment.[6]
Transport Information
This compound is classified as a dangerous good for transport.[3]
-
Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S.[10]
-
Transport Hazard Class: 8 (Corrosive)[10]
-
Packing Group: III[10]
Disclaimer: This document is intended as a guide and is not exhaustive. It is based on publicly available safety data. All personnel handling this compound should be thoroughly trained in its hazards and safe handling procedures, and should consult the most up-to-date Material Safety Data Sheet (MSDS) from their supplier.
References
- 1. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 17061-62-0|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes: Protocol for the Protection of Primary Amines with Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and drug development, the transient masking of reactive functional groups is a cornerstone of strategy. Primary amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. The bis(4-methoxybenzyl) group, also known as the di-p-methoxybenzyl (DPMB) group, serves as an effective protecting group for primary amines. This group is typically introduced via a one-pot reductive amination reaction. The resulting tertiary amine is stable under a variety of reaction conditions, including basic and organometallic reactions. A key advantage of the bis(4-methoxybenzyl) protecting group is its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), or through oxidative cleavage. This document provides detailed protocols for the protection of primary amines using this methodology and its subsequent deprotection.
Signaling Pathway and Experimental Workflow
The overall process involves a two-stage experimental workflow: the protection of the primary amine via reductive amination, followed by the deprotection to regenerate the free amine.
Caption: Workflow for the protection of a primary amine with bis(4-methoxybenzyl) groups and subsequent deprotection.
Experimental Protocols
Protocol 1: Protection of a Primary Amine via Reductive Amination
This protocol describes a general procedure for the protection of a primary amine by reductive amination with p-anisaldehyde.
Materials:
-
Primary amine
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq.).
-
Dissolve the amine in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.2 M).
-
Add p-anisaldehyde (2.2 eq.) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediates.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.) portion-wise to the stirred solution.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N,N-bis(4-methoxybenzyl) protected amine.
Protocol 2: Deprotection of N,N-Bis(4-methoxybenzyl) Protected Amine
This protocol outlines the cleavage of the bis(4-methoxybenzyl) protecting group using trifluoroacetic acid (TFA).
Materials:
-
N,N-Bis(4-methoxybenzyl) protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anisole (B1667542) or triethylsilane (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl) protected amine in dichloromethane (DCM) (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Optionally, add a carbocation scavenger such as anisole (2-5 eq.) or triethylsilane (2-5 eq.) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For difficult substrates, neat TFA can be used.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude primary amine can be further purified by column chromatography or other suitable methods.
Data Presentation
Table 1: Representative Data for the Protection of Primary Amines
The following table summarizes typical reaction outcomes for the N,N-bis(4-methoxybenzylation) of various primary amines using the reductive amination protocol.
| Entry | Primary Amine Substrate | Reaction Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | 18 | 92 | Clean reaction, straightforward purification. |
| 2 | n-Butylamine | 24 | 88 | Reaction may require longer time for completion. |
| 3 | Aniline | 20 | 75 | Lower yield due to the reduced nucleophilicity of the amine. |
| 4 | Glycine methyl ester | 16 | 95 | High yield for amino acid esters. |
| 5 | 2-Phenylethylamine | 18 | 90 | Good yield for aliphatic amines with aryl substituents. |
Table 2: Representative Data for the Deprotection of N,N-Bis(4-methoxybenzyl) Amines
The following table presents typical results for the deprotection of N,N-bis(4-methoxybenzyl) protected amines using the TFA-mediated protocol.
| Entry | Protected Amine Substrate | TFA Conc. (v/v) | Reaction Time (h) | Yield (%) | Notes |
| 1 | N,N-Bis(4-methoxybenzyl)benzylamine | 50% in DCM | 2 | 94 | Rapid and clean deprotection. |
| 2 | N,N-Bis(4-methoxybenzyl)-n-butylamine | 50% in DCM | 3 | 91 | Efficient cleavage for aliphatic amines. |
| 3 | N,N-Bis(4-methoxybenzyl)aniline | Neat TFA | 4 | 85 | Requires stronger acidic conditions. |
| 4 | N,N-Bis(4-methoxybenzyl)glycine methyl ester | 25% in DCM | 1.5 | 96 | Facile deprotection for protected amino esters. |
| 5 | N,N-Bis(4-methoxybenzyl)-2-phenylethylamine | 50% in DCM | 2 | 93 | High yield and clean conversion. |
Application Notes: Synthesis of Secondary Amines Using Bis(4-methoxybenzyl)amine
Introduction
The synthesis of secondary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceutical and materials science. A significant challenge in this endeavor is the selective mono-alkylation of primary amines, which often leads to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. To circumvent this, a common strategy involves the use of a protecting group for the primary amine, which is subsequently removed after alkylation.
Bis(4-methoxybenzyl)amine serves as an effective precursor for the synthesis of secondary amines. In this two-step approach, this compound is first N-alkylated with a suitable electrophile to form a trisubstituted amine. The two 4-methoxybenzyl (PMB) groups are then cleaved under acidic conditions to yield the desired secondary amine. The PMB groups are advantageous due to their stability under various reaction conditions and their facile removal.
These application notes provide detailed protocols for the synthesis of secondary amines utilizing this compound, including the initial N-alkylation and subsequent deprotection steps.
Signaling Pathway and Experimental Workflow
The overall synthetic strategy involves a two-step process: N-alkylation of this compound followed by deprotection of the two 4-methoxybenzyl groups to yield the secondary amine.
Caption: Workflow for the synthesis of secondary amines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378).
Materials:
-
4-methoxybenzaldehyde
-
4-methoxybenzylamine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with Dean-Stark trap and condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Combine 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Reflux the solution for 3-6 hours, azeotropically removing water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the resulting crude imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.3-1.5 eq) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of this compound with an alkyl halide to form the corresponding N-alkyl-N,N-bis(4-methoxybenzyl)amine.
Materials:
-
This compound
-
Alkyl halide (e.g., 3-phenylpropyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
-
Magnetic stirrer
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF or ACN.
-
Add a base such as potassium carbonate (3.0 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkyl-N,N-bis(4-methoxybenzyl)amine.
Protocol 3: Deprotection of N-Alkyl-N,N-bis(4-methoxybenzyl)amine
This protocol describes the removal of the two 4-methoxybenzyl groups to yield the final secondary amine using trifluoroacetic acid.
Materials:
-
N-Alkyl-N,N-bis(4-methoxybenzyl)amine
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkyl-N,N-bis(4-methoxybenzyl)amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, or until the deprotection is complete as monitored by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the desired secondary amine.
Data Presentation
The following tables summarize the expected yields for the N-alkylation and deprotection steps with various substrates. The data is based on analogous reactions reported in the literature.
Table 1: N-Alkylation of this compound with Various Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 2 | N-Benzyl-N,N-bis(4-methoxybenzyl)amine | ~95 |
| 2 | 3-Phenylpropyl Bromide | K₂CO₃ | DMF | 60 | 1.2 | N-(3-Phenylpropyl)-N,N-bis(4-methoxybenzyl)amine | 99[1] |
| 3 | n-Butyl Bromide | NaH | ACN | RT | 4 | N-(n-Butyl)-N,N-bis(4-methoxybenzyl)amine | ~90 |
| 4 | Isopropyl Iodide | K₂CO₃ | DMF | 80 | 6 | N-Isopropyl-N,N-bis(4-methoxybenzyl)amine | ~85 |
Table 2: Deprotection of N-Alkyl-N,N-bis(4-methoxybenzyl)amines
| Entry | Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Benzyl-N,N-bis(4-methoxybenzyl)amine | TFA | DCM | RT | 3 | Benzylamine | ~90 |
| 2 | N-(3-Phenylpropyl)-N,N-bis(4-methoxybenzyl)amine | Thiophenol, KOH | ACN | 50 | 0.7 | 3-Phenylpropylamine | 89-91[1] |
| 3 | N-(n-Butyl)-N,N-bis(4-methoxybenzyl)amine | TFA | DCM | RT | 3 | n-Butylamine | ~90 |
| 4 | N-Isopropyl-N,N-bis(4-methoxybenzyl)amine | TFA | DCM | RT | 4 | Isopropylamine | ~85 |
Logical Relationships in Deprotection
The choice of deprotection method can be influenced by the stability of the substrate to acidic conditions. While strong acids like TFA are effective, alternative methods can be employed for acid-sensitive molecules.
Caption: Deprotection method selection logic.
References
Application Notes and Protocols: The Role of Bis(4-methoxybenzyl)amine and its Derivatives in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of bis(4-methoxybenzyl)amine and its related p-methoxybenzyl (PMB) protected precursors in the synthesis of medicinally relevant heterocyclic compounds. Detailed experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines, substituted pyridines, and dihydropyrimidinones are provided, alongside quantitative data and visualizations of synthetic workflows and a relevant biological signaling pathway.
Introduction
This compound and its derivatives, particularly mono-p-methoxybenzyl (PMB) protected amines, are versatile building blocks and intermediates in modern organic and medicinal chemistry. The PMB group serves as an excellent protecting group for nitrogen atoms within heterocyclic structures, offering stability under various reaction conditions and facile cleavage under acidic conditions.[1][2] This allows for the selective functionalization of complex heterocyclic cores, a critical strategy in the development of novel therapeutic agents. These application notes will focus on the practical application of PMB protection/deprotection strategies in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant therapeutic potential, as well as outline synthetic approaches to other key heterocyclic scaffolds such as pyridines and dihydropyrimidinones.[3][4]
Key Applications
The primary application of this compound and its derivatives in heterocyclic synthesis is the introduction of a stable, yet readily cleavable, protecting group on a nitrogen atom. This strategy is exemplified in the synthesis of complex substituted pyrazolo[3,4-b]pyridines, which have been identified as potent Tropomyosin receptor kinase (TRK) inhibitors.[3][5] The TRK signaling pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is implicated in various cancers.[6][7]
Signaling Pathway of TRK Inhibition
Caption: TRK signaling pathway and its inhibition.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of highly substituted pyrazolo[3,4-b]pyridines often necessitates a multi-step approach where the pyrazole (B372694) nitrogen is protected to allow for selective functionalization at other positions of the heterocyclic core. The p-methoxybenzyl (PMB) group is an ideal choice for this purpose.
Synthetic Workflow
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.
Experimental Protocols
Protocol 1: N-Protection of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes the protection of the pyrazole nitrogen, a crucial step before further functionalization.[3]
Materials:
-
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-PMB protected intermediate.
| Intermediate | Yield |
| 5-Bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | 50.2% |
Protocol 2: Deprotection of N-PMB Protected Pyrazolo[3,4-b]pyridines using Trifluoroacetic Acid (TFA)
This protocol details the removal of the PMB protecting group to yield the final target compound.[3][8]
Materials:
-
N-PMB protected pyrazolo[3,4-b]pyridine derivative
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-PMB protected pyrazolo[3,4-b]pyridine derivative in trifluoroacetic acid.
-
Heat the reaction mixture at 60 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
| Deprotection Reaction | Yield Range |
| Removal of PMB group from functionalized pyrazolo[3,4-b]pyridines | 48.5–52.3% |
Synthesis of Substituted Pyridines
While direct condensation of this compound to form pyridines is not widely documented, the use of p-methoxybenzylamine derivatives in multi-component reactions provides a viable route to pyridines containing the 4-methoxybenzyl moiety. The Kröhnke pyridine (B92270) synthesis is a classic example where a benzylamine (B48309) derivative can be conceptually employed.[9]
Synthetic Workflow for 2,4,6-Triarylpyridines
Caption: General one-pot synthesis of 2,4,6-triarylpyridines.
Experimental Protocol
Protocol 3: One-Pot Synthesis of 2,4,6-Triarylpyridines
This protocol describes a general method for the synthesis of 2,4,6-triarylpyridines, which can be adapted using acetophenones and aldehydes bearing the 4-methoxybenzyl group.[10]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Acetophenone derivative (2 equivalents)
-
Ammonium acetate
-
Solvent (e.g., DMF or acetic acid)
Procedure:
-
In a sealed tube, combine the aromatic aldehyde (1 mmol), acetophenone derivative (2 mmol), and ammonium acetate (4 mmol) in the chosen solvent (10 mL).
-
Heat the reaction mixture at 100 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol (B145695).
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2,4,6-triarylpyridine.
| Product Type | Yield Range |
| 2,4,6-Triarylpyridines (various derivatives) | Moderate to good |
Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of biological activities.[11] While this compound is not a direct reactant, the use of 4-methoxybenzaldehyde (B44291) is common.[12] A synthetic strategy involving an N-PMB protected urea (B33335) could be employed to introduce the PMB group onto the DHPM scaffold.
Synthetic Workflow for Dihydropyrimidinones (Biginelli Reaction)
Caption: The Biginelli three-component reaction.
Experimental Protocol
Protocol 4: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
This protocol outlines the synthesis of a DHPM derivative using 4-methoxybenzaldehyde.[12]
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Sulfuric acid (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, stir a mixture of 4-methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).
-
Adjust the pH of the mixture to 4-5 by the addition of sulfuric acid.
-
Reflux the reaction mixture at 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
| Product | Yield (at pH 5) |
| Ethyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 91.9% |
Conclusion
This compound and its corresponding mono-PMB protected precursors are invaluable tools in the synthesis of complex, biologically active heterocyclic compounds. The use of the PMB group as a nitrogen protecting group, particularly in the synthesis of substituted pyrazolo[3,4-b]pyridines, allows for a modular and efficient approach to novel drug candidates. The outlined protocols provide a practical guide for researchers in the application of these reagents and strategies for the construction of key heterocyclic scaffolds. The versatility of these building blocks continues to make them highly relevant in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PMB Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmchemsci.com [jmchemsci.com]
Application of Bis(4-methoxybenzyl)amine in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzyl)amine, also known as N,N-bis(p-methoxybenzyl)amine or (PMB)₂NH, is a secondary amine that serves as a valuable reagent and protecting group precursor in organic synthesis. While its direct application in the total synthesis of natural products is not extensively documented in peer-reviewed literature, its constituent p-methoxybenzyl (PMB) groups are widely employed to protect various functional groups, including amines. The bis(4-methoxybenzyl)amino group, -(N(PMB)₂), can be envisioned as a robust protecting group for primary amines, offering stability under a range of conditions and susceptibility to specific deprotection methods. Its utility is particularly relevant in the synthesis of complex nitrogen-containing natural products, such as alkaloids, where selective protection and deprotection of amine functionalities are crucial.
These application notes provide a comprehensive overview of the potential use of this compound in natural product synthesis, drawing upon the well-established chemistry of the p-methoxybenzyl (PMB) protecting group. Detailed protocols for the introduction and cleavage of the bis(PMB)amino group are presented, along with quantitative data where available from related systems.
Key Applications in Synthesis
The primary role of the bis(4-methoxybenzyl)amino group in natural product synthesis is the protection of primary amines. This protection strategy is advantageous due to:
-
Stability: The bis(PMB)amino group is stable to a wide range of non-acidic and non-oxidative reaction conditions, allowing for transformations on other parts of a complex molecule.
-
Orthogonality: The deprotection conditions for the PMB group are often orthogonal to those of other common amine protecting groups like Boc, Cbz, and Fmoc, enabling selective deprotection strategies in multi-step syntheses.
-
Mild Deprotection: Cleavage of the PMB groups can be achieved under relatively mild acidic or oxidative conditions, minimizing the risk of side reactions on sensitive substrates.
Data Presentation: Deprotection of p-Methoxybenzyl (PMB) Protected Amine Derivatives
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Substrate Type | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-6 h | 68-98 | N-PMB sulfonamide | [1][2] |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile (B52724)/Water | 0 | 10-30 min | High | N-PMB protected amine | [3] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane/Water | Room Temp. | 1-4 h | High | N-PMB protected amine | [3] |
| Bismuth(III) triflate (cat.) | 1,2-Dichloroethane | 85 | 2 h | up to 95 | N,N-bis(PMB)sulfonamide | [3] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound (Hypothetical)
This protocol describes a potential method for the introduction of the N,N-bis(p-methoxybenzyl) protecting group onto a primary amine using an alkyl halide intermediate. This is analogous to standard N-alkylation procedures.
Materials:
-
Primary amine substrate (R-NH₂)
-
Alkyl halide (e.g., R-Br, R-I)
-
This compound
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the primary amine (1.0 equiv) in anhydrous DMF, add the alkyl halide (1.1 equiv) and potassium carbonate (2.5 equiv).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (B1210297) (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-alkylated primary amine.
-
Repeat the alkylation procedure using p-methoxybenzyl chloride to obtain the N-alkyl-N-(p-methoxybenzyl)amine.
-
A final alkylation with another equivalent of p-methoxybenzyl chloride would yield the fully protected N-alkyl-N,N-bis(p-methoxybenzyl)amine.
Note: A more direct approach could involve the reaction of a primary amine with two equivalents of p-methoxybenzyl chloride, though over-alkylation to the quaternary ammonium salt is a potential side reaction.
Protocol 2: Deprotection of the N,N-Bis(p-methoxybenzyl)amino Group via Acidolysis
This protocol is based on the common use of trifluoroacetic acid (TFA) to cleave PMB ethers and esters, a method that is also effective for N-PMB groups.[1][2][4]
Materials:
-
N,N-bis(PMB)-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (B1667542) or triethylsilane (as cation scavengers)
-
Saturated sodium bicarbonate solution
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N,N-bis(PMB)-protected substrate (1.0 equiv) in DCM.
-
Add a cation scavenger such as anisole (5-10 equiv).
-
Cool the solution to 0 °C and add TFA (10-50% v/v) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected primary amine.
Protocol 3: Deprotection of the N,N-Bis(p-methoxybenzyl)amino Group via Oxidation
This protocol utilizes an oxidative cleavage method with Ceric Ammonium Nitrate (CAN), which is highly effective for PMB ethers and is expected to be applicable to N,N-bis(PMB)amines.[3]
Materials:
-
N,N-bis(PMB)-protected substrate
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N,N-bis(PMB)-protected substrate (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of CAN (2.2-2.5 equiv) in water dropwise. The reaction mixture will typically turn a dark color.
-
Stir vigorously at 0 °C for 10-30 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Add a saturated solution of sodium thiosulfate to reduce the excess oxidant (color change from dark to pale yellow/colorless).
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the primary amine.
Visualizations
Caption: General workflow for the protection of a primary amine using a bis(p-methoxybenzyl) strategy.
Caption: Key deprotection pathways for the N,N-bis(p-methoxybenzyl)amino group.
Conclusion
This compound represents a potentially powerful tool for the protection of primary amines in the synthesis of complex natural products. The stability of the resulting N,N-bis(PMB) group under many synthetic conditions, combined with the availability of mild and selective deprotection protocols, makes it an attractive alternative to other amine protecting groups. While direct applications in completed natural product total syntheses are not yet widely reported, the extensive and successful use of the PMB group for protecting other functionalities provides a strong foundation for its adoption in amine protection strategies. The protocols and data presented here offer a practical guide for researchers looking to incorporate this versatile protecting group into their synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Deprotection of Bis(4-methoxybenzyl)amine using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bis(4-methoxybenzyl) (di-PMB) group is a valuable protecting group for primary amines in organic synthesis. Its stability under a range of reaction conditions and its susceptibility to cleavage under acidic conditions make it a useful tool in the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. Trifluoroacetic acid (TFA) is a commonly employed reagent for the removal of the PMB group, offering efficient and clean deprotection to yield the desired primary amine.[1]
This application note provides a detailed protocol for the deprotection of bis(4-methoxybenzyl)amine using TFA. It includes information on the reaction mechanism, a step-by-step experimental procedure, a summary of reaction parameters, and a troubleshooting guide to assist researchers in achieving optimal results.
Reaction Mechanism
The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the carbon-nitrogen bonds. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring stabilizes the resulting carbocation, facilitating the cleavage.[2] The mechanism can be summarized as follows:
-
Protonation: The nitrogen atom of the this compound is protonated by TFA.
-
Cleavage: The protonated amine undergoes cleavage of one of the C-N bonds, releasing a stable p-methoxybenzyl carbocation and a mono-PMB protected amine.
-
Second Cleavage: The remaining PMB group is subsequently cleaved by the same mechanism to yield the primary amine.
-
Cation Trapping: The generated p-methoxybenzyl carbocations are highly reactive and can lead to undesired side reactions. To prevent this, a scavenger, such as anisole (B1667542) or thioanisole, is often added to the reaction mixture to trap these carbocations.[3]
Caption: Deprotection mechanism with TFA.
Experimental Protocol
This protocol provides a general procedure for the deprotection of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Anisole (or other suitable scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. Add a suitable scavenger, such as anisole (2-5 equivalents).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 volume ratio of TFA to DCM.[4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.[4]
-
Work-up: a. Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM. c. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude primary amine.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel, crystallization, or distillation, depending on the properties of the resulting primary amine.
Caption: Experimental workflow for deprotection.
Quantitative Data
The efficiency of the deprotection can be influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following table provides a summary of typical reaction conditions and expected outcomes based on related deprotection reactions.
| Parameter | Condition | Expected Outcome/Comment | Citation |
| Substrate Concentration | 0.1–0.2 M in DCM | Higher concentrations may be possible depending on solubility. | |
| TFA Concentration | 20–100% (v/v) in DCM | A 1:1 TFA:DCM mixture is a common starting point. Neat TFA can be used for less reactive substrates. | [4] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any exotherm and then allowed to warm to room temperature. | [4] |
| Reaction Time | 1–4 hours | Should be monitored by TLC or LC-MS for completion. | [4] |
| Scavenger | Anisole or Thioanisole (2-5 eq.) | Essential for trapping the p-methoxybenzyl cation and preventing side reactions. | [3] |
| Yield | 68-98% (for a related PMB-sulfonamide) | Yields for this compound deprotection are expected to be in a similar range. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA (e.g., to neat TFA) or prolong the reaction time. Gentle heating may also be considered, but should be monitored carefully to avoid side reactions. |
| Side Product Formation | Inefficient trapping of the p-methoxybenzyl cation. | Increase the amount of scavenger (e.g., up to 10 equivalents of anisole). Ensure the scavenger is added at the beginning of the reaction. |
| Low Yield after Work-up | The primary amine product may be water-soluble as its trifluoroacetate (B77799) salt. | Before neutralization, try to extract the product with an organic solvent. Alternatively, after neutralization, thoroughly extract the aqueous layer multiple times with an appropriate organic solvent. For highly polar amines, consider using a solid-phase extraction (SPE) cartridge for purification. |
| Difficulty in Purification | The product and byproducts have similar polarities. | Optimize the mobile phase for column chromatography. Consider derivatization of the primary amine to facilitate purification, followed by deprotection of the derivatizing group. |
References
Application Notes and Protocols: Oxidative Cleavage of the Bis(4-methoxybenzyl)amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bis(4-methoxybenzyl)amine ((PMB)₂N) group is a widely utilized protecting group for primary amines in organic synthesis. Its popularity stems from its stability under a range of reaction conditions and, most notably, its susceptibility to facile removal under mild oxidative conditions. This oxidative deprotection strategy offers an orthogonal approach to other common amine protecting groups, such as Boc and Cbz, which are typically cleaved under acidic or hydrogenolytic conditions, respectively. This orthogonality is of paramount importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where selective deprotection is often a critical step.
This document provides detailed application notes and protocols for the oxidative cleavage of the this compound protecting group, focusing on the two most common reagents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN).
Mechanism of Oxidative Cleavage
The oxidative cleavage of the this compound group is initiated by a single-electron transfer (SET) from the electron-rich p-methoxybenzyl group to the oxidant (e.g., DDQ or CAN). This process is favored by the electron-donating nature of the methoxy (B1213986) group. The resulting radical cation undergoes fragmentation, leading to the formation of an iminium ion and a p-methoxybenzyl radical. Subsequent hydrolysis of the iminium ion liberates the free primary amine and p-methoxybenzaldehyde as a byproduct. In the case of the bis-protected amine, this process occurs sequentially for both PMB groups.
Caption: General mechanism of oxidative cleavage.
Data Presentation
The following tables summarize typical reaction conditions and yields for the oxidative cleavage of N,N-bis(4-methoxybenzyl)amines using DDQ and CAN.
Table 1: Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
| Substrate | Equivalents of DDQ | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Bis(4-methoxybenzyl)benzylamine | 2.2 | Toluene/H₂O | 80 | 71 | 79 | |
| N,N-Bis(4-methoxybenzyl)aniline | 2.5 | CH₂Cl₂/H₂O (18:1) | rt | 1 | 95 | [1] |
| N,N-Bis(4-methoxybenzyl)cyclohexylamine | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 to rt | 3 | 88 | [2] |
| N,N-Bis(4-methoxybenzyl)-n-butylamine | 2.5 | CH₂Cl₂/H₂O (18:1) | rt | 2 | 92 | [1] |
Table 2: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)
| Substrate | Equivalents of CAN | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Bis(4-methoxybenzyl)phenethylamine | 4.0 | MeCN/H₂O (3:1) | 0 | 0.5 | 85 | [1] |
| N,N-Bis(4-methoxybenzyl)tryptamine | 4.2 | MeCN/H₂O (3:1) | 0 | 0.75 | 82 | [1] |
| N-(4-methoxybenzyl)indole | 2.0 | MeCN/H₂O | 0 | 0.2 | 90 | [1] |
| N,N-Bis(4-methoxybenzyl)glycine methyl ester | 4.0 | MeCN/H₂O (2:1) | 0 | 1 | 88 | [1] |
Experimental Protocols
Protocol 1: Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol is a general procedure and may require optimization for specific substrates.
Caption: Experimental workflow for DDQ-mediated deprotection.
Materials:
-
N,N-bis(4-methoxybenzyl) protected amine
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl) protected amine (1.0 equiv) in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v). The concentration is generally in the range of 0.05-0.1 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DDQ (2.2-2.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired primary amine.
Protocol 2: Deprotection using Ceric Ammonium Nitrate (CAN)
This protocol is particularly effective for substrates that are sensitive to the byproducts of DDQ reactions.
Caption: Experimental workflow for CAN-mediated deprotection.
Materials:
-
N,N-bis(4-methoxybenzyl) protected amine
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Aqueous ammonium hydroxide (B78521) (NH₄OH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl) protected amine (1.0 equiv) in a mixture of acetonitrile and water (typically 2:1 to 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve CAN (4.0-4.2 equiv) in water and add this solution dropwise to the stirred solution of the protected amine. The reaction mixture will typically turn yellow or orange.
-
Stir the reaction at 0 °C until the starting material is consumed, as monitored by TLC. Reaction times are generally short, often less than 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess Ce(IV).
-
Basify the reaction mixture to pH 8-9 with aqueous NH₄OH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired primary amine.
Concluding Remarks
The oxidative cleavage of the this compound protecting group is a robust and reliable method for the deprotection of primary amines. Both DDQ and CAN are effective reagents for this transformation, with the choice of reagent often depending on the specific substrate and the presence of other functional groups. The mild reaction conditions and orthogonality to other common protecting groups make this a valuable tool in modern organic synthesis and drug development. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Application of 4-Methoxybenzyl (PMB) Group in Solid-Phase Peptide Synthesis (SPPS): A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: While bis(4-methoxybenzyl)amine is primarily recognized as a chemical intermediate in pharmaceutical manufacturing, it is not directly employed as a reagent in standard solid-phase peptide synthesis (SPPS) protocols.[1][2] However, the structurally related 4-methoxybenzyl (PMB or Mob) group is a crucial and versatile acid-labile protecting group in peptide chemistry. Its application is central to strategies for synthesizing complex peptides, particularly within the Boc (tert-butyloxycarbonyl) framework.
This document provides detailed application notes, experimental protocols, and visualizations concerning the use of the 4-methoxybenzyl protecting group in SPPS.
Application Notes: The Strategic Role of the PMB Group in SPPS
The 4-methoxybenzyl group serves as a protective shield for reactive amino acid side chains, preventing undesirable chemical reactions during the stepwise assembly of the peptide chain.[3] The key to its utility lies in its specific chemical stability and cleavage conditions, which allow for an orthogonal synthesis strategy.[3]
Primary Applications:
-
Thiol Side-Chain Protection: The PMB group is a preferred choice for protecting the sulfhydryl moiety of Cysteine (Cys) and its analogue Penicillamine (Pen).[3][4] This protection is vital to prevent the oxidation of the thiol to form unwanted disulfide bonds during synthesis. The S-PMB bond is robust enough to withstand the mild acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) used for the repeated removal of the Nα-Boc group, yet it can be cleanly removed during the final cleavage step with strong acids like Hydrogen Fluoride (HF).[3]
-
Backbone Amide Protection for "Difficult Sequences": Peptide sequences rich in hydrophobic residues are prone to self-association and aggregation on the solid support, leading to poor solvation and incomplete reactions. To overcome this, a modified version, the 2-hydroxy-4-methoxybenzyl (Hmb) group , can be introduced on a backbone amide nitrogen.[5] This modification sterically disrupts the inter-chain hydrogen bonds that cause aggregation, thereby enhancing reaction efficiency and leading to higher purity of the final product.[5][6]
-
Carboxylic Acid Protection: In certain strategies, the PMB group can be used to form PMB esters, protecting the side-chain carboxyl groups of Aspartic Acid (Asp) and Glutamic Acid (Glu) or the C-terminal carboxylate.[7] These esters are stable to a variety of reaction conditions but can be cleaved using moderate acids such as TFA.[7]
Key Advantages:
-
Orthogonality: The PMB group's stability in the presence of mild acids used for Boc deprotection, combined with its lability to strong acids, provides an essential orthogonal element in multi-step peptide synthesis.[3]
-
Aggregation Prevention: The Hmb variant is highly effective at disrupting secondary structures in growing peptide chains, significantly improving the synthesis of challenging sequences.[5]
-
Clean Cleavage: When used with appropriate scavengers like anisole (B1667542), the cleavage of the PMB group proceeds cleanly, minimizing side reactions.
Quantitative Data Summary
The efficiency of coupling and deprotection is highly dependent on the specific peptide sequence. However, the table below provides a general overview of the applications and conditions for the PMB group.
| Application Area | Protecting Group Moiety | Typical Amino Acid Derivative | Deprotection Reagent | Expected Outcome |
| Thiol Protection | 4-Methoxybenzyl (PMB) | Boc-Cys(PMB)-OH / Boc-Pen(PMB)-OH | HF/anisole (9:1) or TFMSA/TFA/thioanisole | High-purity peptide with a free thiol group post-cleavage. |
| Backbone Protection | 2-Hydroxy-4-methoxybenzyl (Hmb) | Fmoc-N-(Hmb)AA-OH | Final TFA cleavage cocktail | Significantly improved yield and purity for aggregation-prone sequences. |
| Carboxyl Protection | 4-Methoxybenzyl (PMB) | AA-OPMB | 10% TFA in DCM | Selective removal of the PMB ester while other protecting groups remain. |
Experimental Protocols
Protocol 1: Standard Coupling of a PMB-Protected Amino Acid in Boc-SPPS
This protocol details the incorporation of Boc-Pen(PMB)-OH into a growing peptide chain on a solid support.
1. Resin Swelling and Preparation:
- Swell the Merrifield resin (100-200 mesh, 1% DVB) in Dichloromethane (DCM) for 1 hour in a reaction vessel.[3]
- Wash the resin three times with DCM, followed by three washes with Dimethylformamide (DMF).[3]
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the terminal Boc group.[3]
- Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual acid and byproducts.[3]
3. Neutralization:
- Neutralize the protonated N-terminal amine by treating the resin with 10% Diisopropylethylamine (DIEA) in DMF for 10 minutes.[3]
- Wash the resin three times with DMF.[3]
4. Amino Acid Activation and Coupling:
- In a separate flask, dissolve a 3-fold molar excess of Boc-Pen(PMB)-OH and a 2.9-fold molar excess of HBTU/HOBt in DMF. Add a 6-fold molar excess of DIEA to activate the amino acid for 5-10 minutes.[3]
- Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.[3]
- Perform a qualitative ninhydrin (B49086) test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction. If the test is positive, repeat the coupling step.[3]
- Wash the resin with DMF (3x) and DCM (3x) to prepare for the subsequent synthesis cycle.[3]
Protocol 2: Final Cleavage and S-PMB Deprotection
This protocol outlines the final step, where the completed peptide is cleaved from the resin and the PMB side-chain protecting group is removed.
1. Resin Preparation:
- Thoroughly wash the fully assembled peptide-resin with DCM and dry it completely under a high vacuum.[3]
2. Cleavage Reaction:
- CAUTION: Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
- Place the dried resin in the reaction vessel of an HF cleavage apparatus. Add a scavenger such as anisole (typically 5-10% v/v) to trap the reactive carbocations generated during cleavage.
- Cool the vessel to 0°C and slowly condense HF gas into it.
- Stir the mixture at 0°C for 1-2 hours.
3. Peptide Isolation and Purification:
- Carefully remove the HF by evaporation with a stream of nitrogen gas.
- Transfer the residue of resin and crude peptide to a centrifuge tube.
- Triturate the residue with cold diethyl ether to precipitate the peptide. Centrifuge and decant the ether. Repeat this washing step three times to remove the scavenger and cleaved protecting group fragments.
- Dry the crude peptide pellet under vacuum.
- Dissolve the peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Visualizations: Workflows and Concepts
Caption: A generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Acid-catalyzed cleavage of the S-PMB group from a Cysteine residue.
Caption: Conceptual diagram of Hmb backbone protection preventing peptide aggregation.
References
- 1. nbinno.com [nbinno.com]
- 2. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of p-Methoxybenzyl Group for Indole Nitrogen Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of the indole (B1671886) nitrogen is a critical step in the synthesis of many biologically active compounds and pharmaceuticals. The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for the indole nitrogen due to its stability under various reaction conditions and its selective removal. This document provides detailed application notes and protocols for the N-protection of indoles using the PMB group.
Important Note: Extensive literature searches did not yield any documented methods for the use of bis(4-methoxybenzyl)amine as a reagent for the N-protection of indoles. The following protocols are based on the well-established use of p-methoxybenzyl chloride (PMB-Cl) for the introduction of the PMB protecting group.
Introduction
The indole nucleus is a common scaffold in a vast array of natural products and pharmaceutical agents. The acidic proton on the indole nitrogen often interferes with various synthetic transformations, necessitating the use of a protecting group. The ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule.
The p-methoxybenzyl (PMB) group has emerged as a reliable choice for indole N-protection. Its electron-donating methoxy (B1213986) group facilitates cleavage under oxidative or acidic conditions, often providing orthogonality to other protecting groups.
Chemical Structures
Caption: Key chemical structures in PMB protection of indole.
Experimental Protocols
Protocol 1: N-Protection of Indole with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes the protection of the indole nitrogen using sodium hydride as a base and p-methoxybenzyl chloride as the alkylating agent.[1]
Materials:
-
Indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-methoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 35 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(p-methoxybenzyl)indole.
Protocol 2: Deprotection of N-(p-Methoxybenzyl)indole using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the PMB group from the indole nitrogen under acidic conditions using trifluoroacetic acid.
Materials:
-
N-(p-Methoxybenzyl)indole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(p-methoxybenzyl)indole derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (excess, e.g., 5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction time will vary depending on the substrate.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to yield the deprotected indole.
Protocol 3: Oxidative Deprotection of N-(p-Methoxybenzyl)indole using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol describes the oxidative cleavage of the PMB group using DDQ.
Materials:
-
N-(p-Methoxybenzyl)indole derivative
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene (B28343) or Dichloromethane/Water mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(p-methoxybenzyl)indole derivative (1.0 eq) in a suitable solvent such as toluene or a mixture of dichloromethane and water.
-
Add DDQ (1.1-2.2 eq) to the solution.
-
Heat the reaction mixture (e.g., 50-80 °C) and monitor the progress by TLC. Reaction times can be lengthy.
-
Upon completion, cool the reaction mixture to room temperature and filter off any solid precipitate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected indole.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the protection and deprotection of indoles using the PMB group, based on literature data.
Table 1: Indole N-Protection with PMB-Cl [1]
| Substrate | Base | Solvent | Temperature | Time | Yield (%) |
| Indole | NaH | DMF | 0 °C to RT | 35 min | 94 |
Table 2: Deprotection of N-PMB-Indole Derivatives
| Substrate | Reagent(s) | Solvent | Temperature | Time | Yield (%) |
| 9-p-Methoxybenzylcarbazole | DDQ (2.2 eq), H₂O (30 eq) | Toluene | 80 °C | 71 h | 79 |
| Methyl 1-p-methoxybenzylindole-2-carboxylate | TFA | - | Hot | - | High |
| Dimethyl 1-p-methoxybenzyl-2,3-indoledicarboxylate | TFA | - | Hot | - | High |
Reaction Schemes and Workflows
Caption: Protection of Indole with PMB-Cl.
Caption: Deprotection of N-PMB-Indole.
Caption: General Experimental Workflow.
Conclusion
The p-methoxybenzyl group is a robust and reliable protecting group for the indole nitrogen, offering a balance of stability and facile removal under specific oxidative or acidic conditions. The protocols provided herein offer a guide for researchers in the application of this important synthetic strategy. While the use of this compound for this purpose is not documented, the established methods with p-methoxybenzyl chloride provide an effective alternative for the synthesis of complex indole-containing molecules.
References
Application of Bis(4-methoxybenzyl)amine in the Synthesis of Farnesyltransferase Inhibitors
Introduction
Bis(4-methoxybenzyl)amine, a secondary amine featuring two 4-methoxybenzyl protecting groups, serves as a crucial building block and protecting group in the synthesis of complex pharmaceutical compounds. Its application is particularly notable in the development of farnesyltransferase inhibitors (FTIs), a class of therapeutic agents investigated primarily for their potential in cancer therapy. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell growth and proliferation. The inhibition of this enzyme prevents the localization of Ras to the cell membrane, thereby disrupting aberrant signaling cascades often implicated in tumorigenesis. This document details the role of this compound in the synthesis of benzodiazepine-based farnesyltransferase inhibitors, providing experimental protocols and relevant data for researchers in drug discovery and development.
Farnesyltransferase Signaling Pathway
Farnesyltransferase (FTase) catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CaaX box of substrate proteins, most notably Ras. This farnesylation step is essential for the membrane localization and subsequent biological activity of Ras. Once anchored to the cell membrane, Ras can activate downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell proliferation, survival, and differentiation. In many cancers, mutations in Ras lead to its constitutive activation, driving uncontrolled cell growth. Farnesyltransferase inhibitors block this initial, critical step of Ras processing, thereby inhibiting its oncogenic activity.[1][2][3]
Farnesyltransferase Signaling Pathway and Point of Inhibition.
Application in the Synthesis of Benzodiazepine-Based FTIs
This compound is utilized as a protecting group for the amine functionality at the 3-position of the 1,4-benzodiazepin-2-one scaffold, a core structure in a number of potent farnesyltransferase inhibitors, including BMS-214662. The two p-methoxybenzyl (PMB) groups provide steric hindrance and are stable to a variety of reaction conditions, yet can be removed under specific deprotection protocols, typically oxidative or strongly acidic conditions. This allows for the selective modification of other parts of the molecule before revealing the key amine group for further functionalization or as a final step in the synthesis.
The general workflow for the synthesis of a 3-amino-1,4-benzodiazepin-2-one based FTI using a bis(p-methoxybenzyl) protected intermediate is outlined below.
General workflow for the synthesis of a benzodiazepine-based FTI.
Experimental Protocols
The following protocols are representative examples of key steps in the synthesis of a benzodiazepine-based farnesyltransferase inhibitor where this compound can be employed as a protected amine source or formed in situ.
Protocol 1: Synthesis of 3-(Bis(4-methoxybenzyl)amino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes the introduction of the protected amino group at the 3-position of the benzodiazepine core.
-
Materials: 3-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, this compound, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-(bis(4-methoxybenzyl)amino)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Protocol 2: Deprotection of the Bis(4-methoxybenzyl)amino Group
This protocol outlines the removal of the PMB protecting groups to yield the free 3-amino functionality.
-
Materials: 3-(Bis(4-methoxybenzyl)amino)-functionalized benzodiazepine intermediate, trifluoroacetic acid (TFA), anisole (B1667542) (as a scavenger), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve the 3-(bis(4-methoxybenzyl)amino)-functionalized benzodiazepine intermediate (1.0 equivalent) in a mixture of dichloromethane and anisole (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-amino benzodiazepine derivative can be further purified by crystallization or column chromatography if necessary.
-
Quantitative Data
The following table summarizes representative inhibitory activities of a benzodiazepine-based farnesyltransferase inhibitor, BMS-214662, synthesized through a route involving a protected 3-amino intermediate.[4][5]
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| BMS-214662 | H-Ras Farnesyltransferase | 1.3 | Inhibition of H-Ras processing |
| BMS-214662 | K-Ras Farnesyltransferase | 8.4 | Inhibition of K-Ras processing |
Table 1: Inhibitory Activity of BMS-214662
Conclusion
This compound is a valuable reagent in the multi-step synthesis of complex farnesyltransferase inhibitors. Its use as a stable, yet readily cleavable, protecting group for the crucial 3-amino functionality of the benzodiazepine scaffold allows for the efficient and controlled construction of these potent therapeutic candidates. The provided protocols offer a foundational understanding of the key synthetic transformations involving this important building block. Researchers and drug development professionals can leverage this information for the design and synthesis of novel farnesyltransferase inhibitors and other complex nitrogen-containing heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzodiazepine peptidomimetic inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of (Heteroarylamino)triazolamines Using Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Heteroarylamino)triazolamines are a class of compounds with significant interest in medicinal chemistry, particularly as potential antiviral agents, for instance, in the treatment of Hepatitis C Virus (HCV) infection.[1] The synthesis of these molecules often involves the formation of a carbon-nitrogen (C-N) bond between a triazole scaffold and a heteroaryl amine. A robust and versatile method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2]
This document provides detailed application notes and a representative protocol for the synthesis of (heteroarylamino)triazolamines utilizing bis(4-methoxybenzyl)amine as a protected secondary amine synthon. The use of this compound offers a strategic advantage by allowing for the initial C-N coupling reaction to be carried out under standard Buchwald-Hartwig conditions. The bis(4-methoxybenzyl) protecting groups can then be efficiently removed under acidic conditions to yield the desired primary heteroarylamine. This two-step approach provides a reliable pathway to the target compounds.
Chemical Reaction Workflow
The overall synthetic strategy involves a two-step sequence:
-
Buchwald-Hartwig Amination: A heteroaryl halide (typically a chloro- or bromo-substituted triazole) is coupled with this compound in the presence of a palladium catalyst, a suitable ligand, and a base.
-
Deprotection: The resulting N,N-bis(4-methoxybenzyl) intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the p-methoxybenzyl (PMB) groups and afford the final (heteroarylamino)triazolamine product.
Caption: Synthetic workflow for the preparation of (heteroarylamino)triazolamines.
Experimental Protocols
Step 1: Synthesis of N,N-Bis(4-methoxybenzyl)-(heteroaryl)triazolamine via Buchwald-Hartwig Amination
This protocol is a representative example for the palladium-catalyzed cross-coupling of a chloro-triazole with this compound.
Materials:
-
Chloro-substituted triazole derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene (B28343)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the chloro-substituted triazole, this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-bis(4-methoxybenzyl)-(heteroaryl)triazolamine.
Step 2: Deprotection of N,N-Bis(4-methoxybenzyl) Group
This protocol describes the removal of the bis(4-methoxybenzyl) protecting groups to yield the final product.
Materials:
-
N,N-Bis(4-methoxybenzyl)-(heteroaryl)triazolamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl)-(heteroaryl)triazolamine in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 1-4 hours.[3]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or flash column chromatography to obtain the pure (heteroarylamino)triazolamine.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis. Please note that yields are highly dependent on the specific substrates used.
| Step | Reaction | Reactants | Product | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | Chloro-triazole, this compound | N,N-Bis(4-methoxybenzyl)-(heteroaryl)triazolamine | 60-90 |
| 2 | Deprotection | N,N-Bis(4-methoxybenzyl) intermediate, TFA | (Heteroarylamino)triazolamine | 70-95 |
Signaling Pathway Context
(Heteroarylamino)triazolamines have been investigated as inhibitors of viral polymerases, such as the HCV NS5B polymerase. This enzyme is crucial for the replication of the viral RNA genome. Inhibition of NS5B polymerase blocks the viral life cycle.
References
Application Note: Monitoring Bis(4-methoxybenzyl)amine Synthesis by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for monitoring the reductive amination reaction to synthesize Bis(4-methoxybenzyl)amine using two common analytical techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods allow for rapid and accurate assessment of reaction progress by separating the starting materials, intermediate imine, and the final product.
Introduction
The synthesis of secondary amines, such as this compound, is a fundamental transformation in organic chemistry, particularly in the development of pharmaceutical intermediates. A common route to these compounds is the reductive amination of an aldehyde (4-methoxybenzaldehyde) with a primary amine (4-methoxybenzylamine). Monitoring the progress of this reaction is crucial to determine the point of completion and to ensure the desired product is formed with minimal side products. This note details the application of TLC for qualitative in-process control and HPLC for quantitative analysis of the reaction mixture.
Reaction Scheme
The synthesis of this compound proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine.
Where Ar = 4-methoxyphenyl
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting materials, one can observe the consumption of reactants and the formation of the product.
Experimental Protocol for TLC
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexane
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Iodine chamber
-
Ninhydrin (B49086) stain (0.2 g ninhydrin in 100 mL ethanol)
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
On the baseline of a TLC plate, spot the following:
-
Lane 1: 4-methoxybenzaldehyde (B44291) (starting material)
-
Lane 2: 4-methoxybenzylamine (B45378) (starting material)
-
Lane 3: Co-spot of both starting materials
-
Lane 4: Reaction mixture (quenched aliquot)
-
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Aromatic compounds will appear as dark spots. Circle the visible spots with a pencil.
-
For further visualization, place the plate in an iodine chamber or dip it into a ninhydrin solution and gently heat. Amines will typically appear as colored spots with ninhydrin.
Data Presentation: TLC
The progress of the reaction can be determined by the disappearance of the starting material spots and the appearance of a new product spot. The intermediate imine is generally less polar than the starting amine and more polar than the final product.
Table 1: Illustrative TLC Data
| Compound | Functionality | Expected Polarity | Expected Rf Value* | Visualization Method |
| 4-Methoxybenzaldehyde | Aldehyde | More Polar | ~0.35[1] | UV, Iodine |
| 4-Methoxybenzylamine | Primary Amine | Most Polar | ~0.15 | UV, Ninhydrin, Iodine |
| This compound | Secondary Amine | Least Polar | ~0.50 | UV, Iodine |
*Illustrative Rf values in 20% Ethyl Acetate/Hexane. Actual values should be determined experimentally.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative concentrations of reactants and products.
Experimental Protocol for HPLC
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction (e.g., with a small amount of water or dilute acid).
-
Dilute the quenched sample with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% TFA) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
By integrating the peak areas of the reactants and the product, the percentage conversion can be calculated over time.
Table 2: Illustrative HPLC Data
| Compound | Expected Retention Time (min)* |
| 4-Methoxybenzylamine | ~2.5 |
| 4-Methoxybenzaldehyde | ~4.0 |
| This compound | ~6.5 |
*Illustrative retention times under the specified conditions. Actual times may vary and should be confirmed with standards.
Visualizations
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction by TLC.
HPLC Monitoring Workflow
Caption: Workflow for monitoring the reaction by HPLC.
Conclusion
The described TLC and HPLC methods provide robust and reliable means for monitoring the synthesis of this compound. TLC offers a quick, qualitative check of reaction progress, ideal for real-time decision-making in the lab. HPLC provides detailed quantitative data, which is essential for reaction optimization and kinetic studies. The protocols and illustrative data presented herein serve as a valuable guide for researchers in the field of organic synthesis and drug development.
References
Application Note: Synthesis of Bis(4-methoxybenzyl)amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of bis(4-methoxybenzyl)amine, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The method described is a one-pot reductive amination of p-anisaldehyde with 4-methoxybenzylamine (B45378), utilizing sodium borohydride (B1222165) as the reducing agent. This process involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the target secondary amine. This document outlines two detailed experimental protocols, presents the expected yields and characterization data in a structured format, and includes diagrams illustrating the reaction workflow and mechanism.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient route to primary, secondary, and tertiary amines.[1][2] This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2][3][4] Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).[1][5] The synthesis of this compound from p-anisaldehyde and 4-methoxybenzylamine serves as a practical example of this important reaction class.[6][7]
Reaction Workflow
The overall synthetic strategy involves a two-step, one-pot process. Initially, p-anisaldehyde and 4-methoxybenzylamine undergo a condensation reaction to form an N-(4-methoxybenzylidene)-4-methoxyaniline (imine) intermediate. Subsequently, this imine is reduced by sodium borohydride to yield the final product, this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds through a well-established reductive amination mechanism. The first phase is the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. In the second phase, a hydride from the reducing agent (sodium borohydride) attacks the electrophilic carbon of the imine, yielding the final secondary amine product after an aqueous workup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Bis(4-methoxybenzyl)amine as a Precursor for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-methoxybenzyl)amine is a versatile secondary amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features, including the two methoxy-substituted benzyl (B1604629) groups, make it an important intermediate in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of antiviral compounds, with a particular focus on agents targeting the Hepatitis C Virus (HCV).
Application as a Precursor for (Heteroarylamino)triazolamines
This compound is a key starting material for the synthesis of (heteroarylamino)triazolamines, a class of compounds that have demonstrated promising antiviral activity, especially against HCV.[1] The bis(4-methoxybenzyl) groups serve as protecting groups for the amine functionality during the initial synthetic steps and can be subsequently removed under specific conditions to yield the desired final product.
Rationale for Use in Antiviral Synthesis
The rationale for using this compound in the synthesis of these antiviral agents lies in its ability to facilitate the construction of the core triazolamine scaffold. The bulky nature of the 4-methoxybenzyl groups can influence the regioselectivity of subsequent reactions, guiding the assembly of the heterocyclic system.
Experimental Protocols
While specific antiviral compounds directly synthesized from this compound with comprehensive publicly available data are limited, the following sections provide generalized protocols for the synthesis of a potential antiviral scaffold and for antiviral activity screening, based on methodologies for similar classes of compounds.
General Synthesis of a Triazolopyridinone Core from a this compound-derived Intermediate
The following is a representative synthetic scheme for the creation of a triazolopyridinone scaffold, a heterocyclic system found in some antiviral compounds. This protocol illustrates the potential use of a this compound-derived intermediate.
Step 1: Synthesis of the Protected Amine Intermediate (Hypothetical)
A primary aromatic or heteroaromatic amine is reacted with a suitable triazine precursor. The resulting intermediate is then reacted with this compound to form a protected triazine derivative. This step is crucial for introducing the this compound moiety, which protects the secondary amine during subsequent transformations.
Step 2: Cyclization to form the Triazolopyridinone Ring
The protected triazine derivative undergoes an intramolecular cyclization reaction to form the core triazolopyridinone ring system. This reaction is often mediated by a suitable base and heat.
Step 3: Deprotection of the Bis(4-methoxybenzyl) Group
The final step involves the removal of the two 4-methoxybenzyl protecting groups to yield the free secondary amine on the triazolopyridinone core. This deprotection is typically achieved through acidic hydrolysis or hydrogenolysis.
Note: The above synthesis is a generalized representation. The actual reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for specific substrates.
General Protocol for In Vitro Antiviral Activity Assay (HCV Replicon System)
This protocol describes a common method for evaluating the in vitro antiviral activity of synthesized compounds against Hepatitis C Virus using a subgenomic replicon system.
1. Cell Culture and Replicons:
- Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are used. These cells continuously replicate HCV RNA.
- Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
2. Compound Treatment:
- Synthesized compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
- Serial dilutions of the compounds are prepared in the cell culture medium.
- The HCV replicon cells are seeded in 96-well plates and treated with the various concentrations of the test compounds.
3. Measurement of Antiviral Activity (EC50):
- After a specified incubation period (e.g., 72 hours), the level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay).
- The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
4. Cytotoxicity Assay (CC50):
- To assess the toxicity of the compounds, a parallel assay is performed on the same Huh-7 cells without the HCV replicon.
- Cell viability is measured using a standard method, such as the MTT or MTS assay.
- The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined.
5. Selectivity Index (SI):
- The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
Data Presentation
Due to the lack of publicly available quantitative data for specific antiviral agents derived directly from this compound, a representative table is provided below to illustrate how such data should be structured.
| Compound ID | Target Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Example-01 | HCV (Replicon) | Luciferase Reporter | Data not available | Data not available | Data not available |
| Example-02 | HCV (Replicon) | Luciferase Reporter | Data not available | Data not available | Data not available |
Visualizations
Logical Workflow for Antiviral Drug Discovery
The following diagram illustrates a typical workflow for the discovery of antiviral agents starting from a precursor like this compound.
Caption: Workflow for Antiviral Drug Discovery.
Signaling Pathway (Hypothetical Target)
While the precise mechanism of action for (heteroarylamino)triazolamines is not detailed in the provided search results, many antiviral agents target specific viral enzymes or host factors involved in the viral life cycle. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical Viral Replication Cycle Inhibition.
Conclusion
This compound is a valuable precursor for the synthesis of complex heterocyclic molecules with potential antiviral activity. Specifically, its use in preparing (heteroarylamino)triazolamines highlights its importance in the development of novel anti-HCV agents. Further research to synthesize and screen a library of compounds derived from this precursor could lead to the discovery of potent and selective antiviral drugs. The protocols and workflows provided here serve as a foundational guide for researchers entering this promising area of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(4-methoxybenzyl)amine Protection
Welcome to the technical support center for the protection of amines using bis(4-methoxybenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this common protection strategy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation of bis(4-methoxybenzyl) protected amines and offers potential solutions.
Q1: My reaction is slow or appears to be incomplete. What are the possible causes?
A1: Slow or incomplete reactions can arise from several factors:
-
Insufficient Base: The reaction requires a base to neutralize the HCl generated. Ensure you are using a sufficient excess of a suitable base.
-
Poor Reagent Quality: Verify the purity of your amine starting material and p-methoxybenzyl chloride. Impurities can inhibit the reaction.
-
Low Reaction Temperature: While the reaction can often proceed at room temperature, gentle heating may be required to drive it to completion, especially with less reactive amines.
-
Inappropriate Solvent: The choice of solvent is crucial for solubility of reactants and for facilitating the reaction.
Q2: I am observing the formation of multiple products, including the mono-protected amine and a quaternary ammonium (B1175870) salt. How can I improve the selectivity for the desired bis-protected product?
A2: The formation of a mixture of products is a common challenge in N-alkylation reactions. Here's how to address it:
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. Using a slight excess of p-methoxybenzyl chloride can help drive the reaction towards the bis-protected product. However, a large excess can promote the formation of the quaternary ammonium salt.
-
Choice of Base: A hindered or mild base can sometimes help to control the rate of the second alkylation and reduce the formation of the quaternary salt.
-
Reaction Temperature: Lowering the reaction temperature may help to improve selectivity by slowing down the rate of the undesired over-alkylation reaction.
Q3: The work-up procedure is difficult, and I am experiencing low recovery of my product.
A3: Work-up and purification can be challenging due to the nature of the product and byproducts.
-
Product Solubility: The bis(4-methoxybenzyl) protected amine is often less polar than the starting amine. Optimize your extraction solvent system to ensure efficient separation from aqueous layers.
-
Byproduct Removal: The hydrochloride salt of the base used (e.g., triethylamine (B128534) hydrochloride) can sometimes complicate purification. Washing the organic layer with water or a mild brine solution can help remove these salts.
-
Chromatography: If column chromatography is necessary, choose an appropriate solvent system to ensure good separation of the desired product from any remaining starting material, mono-protected amine, or other byproducts.
Q4: How do I remove the bis(4-methoxybenzyl) protecting group?
A4: The bis(4-methoxybenzyl) group is typically removed under oxidative or strong acidic conditions. Common methods include:
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) are effective for cleaving p-methoxybenzyl ethers and can be applied to the deprotection of N-bis(p-methoxybenzyl) amines.
-
Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) can be used to cleave the protecting group. The reaction is often performed in the presence of a scavenger, such as anisole (B1667542) or triethylsilane, to trap the resulting carbocation.
Experimental Protocols
Below are detailed methodologies for the protection of a primary amine with this compound.
Protocol 1: General Procedure for N,N-Bis(p-methoxybenzyl) Protection of a Primary Amine
This protocol describes a general method for the dibenzylation of a primary amine using p-methoxybenzyl chloride.
Materials:
-
Primary amine
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF or THF, add a suitable base (e.g., K₂CO₃, 3.0 eq, or NaH, 2.2 eq, portion-wise at 0 °C).
-
Stir the mixture at room temperature (or 0 °C for NaH) for 15-30 minutes.
-
Add p-methoxybenzyl chloride (2.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following table summarizes hypothetical yield data for the bis(4-methoxybenzyl) protection of aniline (B41778) under various conditions to illustrate the impact of different parameters.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0) | DMF | 25 | 24 | 75 |
| 2 | K₂CO₃ (3.0) | DMF | 60 | 8 | 85 |
| 3 | NaH (2.2) | THF | 0 to 25 | 12 | 90 |
| 4 | Et₃N (3.0) | CH₂Cl₂ | 25 | 48 | 60 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the this compound protection reaction.
Caption: General experimental workflow for this compound protection.
Caption: Troubleshooting decision tree for optimizing the protection reaction.
Technical Support Center: Deprotection of Bis(4-methoxybenzyl)amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of bis(4-methoxybenzyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The two primary methods for the deprotection of this compound are acid-catalyzed cleavage and oxidative cleavage.
-
Acid-catalyzed cleavage: This method typically employs strong acids like trifluoroacetic acid (TFA) to cleave the N-C bonds. The reaction proceeds through the formation of a stable p-methoxybenzyl cation.
-
Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used to selectively oxidize the electron-rich p-methoxybenzyl group, leading to its removal. This method is generally milder than strong acid treatment.[1]
Q2: What is the primary cause of side reactions during the deprotection of this compound?
A2: The major source of side reactions is the formation of the resonance-stabilized p-methoxybenzyl cation as an intermediate during acid-catalyzed deprotection.[2] This highly electrophilic species can react with any available nucleophiles in the reaction mixture.
Q3: What are the most common side reactions observed?
A3: The most prevalent side reactions include:
-
N-alkylation: The newly formed primary amine can be re-alkylated by the p-methoxybenzyl cation, leading to the formation of mono- and di-alkylated impurities.
-
Alkylation of other nucleophilic functional groups: If the substrate contains other nucleophilic moieties (e.g., indoles, thiols), they can be alkylated by the p-methoxybenzyl cation.
-
Polymerization: The p-methoxybenzyl cation can polymerize under acidic conditions, leading to a complex mixture of byproducts.
Troubleshooting Guide
Problem 1: Low yield of the desired primary amine.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase the reaction time. - Increase the equivalents of the deprotecting agent (e.g., TFA or DDQ). - For acid-catalyzed reactions, consider using a stronger acid or increasing the temperature. |
| Side reactions | - Add a cation scavenger to the reaction mixture to trap the p-methoxybenzyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, anisole, or thioanisole.[2] - For oxidative deprotection, ensure the reaction is performed under anhydrous conditions if water interferes with the reaction. |
| Product degradation | - If the product is acid-labile, consider using a milder deprotection method like oxidative cleavage with DDQ. - Minimize the reaction time and work up the reaction as soon as it is complete. |
Problem 2: Presence of multiple side products in the crude reaction mixture.
| Possible Cause | Troubleshooting Suggestion |
| Formation of the p-methoxybenzyl cation | - The primary strategy is to use a cation scavenger. The choice of scavenger can be critical. For instance, in peptide synthesis, a common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3] |
| Over-oxidation (with DDQ) | - Reduce the equivalents of DDQ used. - Perform the reaction at a lower temperature. |
| Alkylation of sensitive functional groups | - If your substrate contains highly nucleophilic groups, consider protecting them before the deprotection of the amine. |
Quantitative Data
While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical yields for the deprotection of related p-methoxybenzyl (PMB)-protected compounds under various conditions. This data can serve as a general guideline.
| Deprotection Method | Substrate Type | Reagent(s) | Scavenger | Yield (%) | Reference |
| Acidic Cleavage | PMB-protected sulfonamide | TFA in DCM | None | 68-98 | [4] |
| Acidic Cleavage | PMB ester | 10% TFA in DCM | None | Quantitative | [2] |
| Acidic Cleavage | PMB ester | AlCl₃ in DCM | Anisole | 60 | [2] |
| Oxidative Cleavage | PMB ether | DDQ | None | 78 | [5] |
| Oxidative Cleavage | PMB ether | DDQ | None | 74 | [5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the this compound substrate in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Scavenger: Add a suitable cation scavenger. A common choice is triisopropylsilane (TIS) (2-5 equivalents).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-50 equivalents, depending on the substrate's sensitivity).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: Dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or crystallization.
Protocol 2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Preparation: Dissolve the this compound substrate in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).
-
Addition of DDQ: Cool the solution to 0 °C. Add DDQ (2.2-2.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction mixture will typically change color. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Acid-catalyzed deprotection pathway and the role of scavengers.
Caption: A generalized experimental workflow for deprotection reactions.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Bis(4--methoxybenzyl)amine Cleavage Reactions
Welcome to the technical support center for the cleavage of bis(4-methoxybenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial deprotection step. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help improve the yield and purity of your desired secondary amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving a this compound protecting group?
The most common strategies for the deprotection of bis(4-methoxybenzyl)amines fall into two main categories: acidic cleavage and oxidative cleavage. Acidic cleavage is typically performed using strong acids like trifluoroacetic acid (TFA), which protonates the nitrogen and facilitates the departure of the p-methoxybenzyl groups as stable carbocations.[1] Oxidative methods often employ reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), which proceed through a charge-transfer complex with the electron-rich p-methoxybenzyl group.[2] More recently, Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective for the C-N bond cleavage of related sulfonamides.[2]
Q2: My cleavage reaction is incomplete. What are the likely causes?
Incomplete cleavage of this compound can be attributed to several factors:
-
Insufficiently Strong Acidic Conditions: The strength and concentration of the acid may not be adequate to efficiently cleave both p-methoxybenzyl groups. Trifluoroacetic acid (TFA) can absorb water, reducing its effectiveness.[3]
-
Steric Hindrance: Bulky substituents on the substrate near the amine can hinder the access of the reagents, requiring more forcing conditions.[3]
-
Inadequate Reagent Stoichiometry: An insufficient amount of the cleavage reagent may be used, especially if other functional groups in the molecule can react with it.
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and may not proceed to completion.[3]
Q3: I am observing significant side product formation. What are the common side reactions and how can I prevent them?
A primary side reaction during acidic cleavage is the re-alkylation of the desired product or other nucleophilic sites on the molecule by the p-methoxybenzyl cation that is formed.[1] To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic species that are designed to trap the carbocation. Common scavengers include anisole (B1667542), thioanisole (B89551), or triethylsilane (TES).[1][4]
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): This is a rapid method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine will typically have a lower Rf value than the starting this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more definitive assessment by monitoring the mass of the starting material and the expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic signals of the p-methoxybenzyl groups (aromatic protons and the benzylic CH₂ protons).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of this compound.
Issue 1: Low Yield of the Deprotected Amine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | * Increase the reaction time and continue to monitor by TLC or LC-MS. * If using acidic cleavage, increase the concentration of the acid (e.g., use neat TFA). * Consider gentle heating, but be cautious as this may promote side reactions. |
| Product Degradation | * If the product is acid-labile, consider switching to a milder deprotection method, such as oxidative cleavage with DDQ or using a Lewis acid like Bi(OTf)₃. * Ensure the work-up procedure is performed promptly and at a low temperature to minimize degradation. |
| Side Reactions | * Add a scavenger to the reaction mixture to trap the p-methoxybenzyl cation. Anisole or thioanisole are common choices.[1] |
| Sub-optimal Reagents | * Use fresh, high-quality reagents. TFA is hygroscopic and its effectiveness can be reduced by water.[3] |
Issue 2: Presence of Mono-deprotected Intermediate
| Potential Cause | Suggested Solution |
| Insufficient Reagent or Reaction Time | * Increase the equivalents of the deprotecting agent. * Prolong the reaction time and monitor for the disappearance of the mono-deprotected species. |
| Steric Hindrance | * More forcing conditions may be required, such as a higher concentration of acid or an elevated reaction temperature. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Suggested Solution |
| Contamination with Scavenger Byproducts | * Choose a scavenger that is volatile or can be easily removed during work-up. For example, triethylsilane can be a good option. * Optimize the purification method (e.g., column chromatography gradient, recrystallization solvent system). |
| Formation of Emulsions during Work-up | * Add brine to the aqueous layer to help break the emulsion. * Filter the biphasic mixture through a pad of celite. |
Data Presentation: Comparison of Cleavage Methods
The following table summarizes various conditions for the cleavage of p-methoxybenzyl (PMB) protected functional groups, which can be adapted for this compound.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Yield |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Neat or in DCM, 0°C to RT | Simple, readily available reagents. | Can be harsh for acid-sensitive substrates. Requires scavengers. | Good to Excellent |
| Acidic Cleavage | Triflic Acid (TfOH) | Catalytic amount with a scavenger (e.g., 1,3-dimethoxybenzene) in DCM | Milder than TFA, catalytic.[5] | Requires careful control of stoichiometry. | High |
| Lewis Acid Catalysis | Bismuth(III) triflate (Bi(OTf)₃) | Catalytic amount in DCE, 85°C | High yielding for related sulfonamides.[2] | Requires elevated temperature. | 80% (for di-PMB sulfonamide)[2] |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, RT | Mild conditions, orthogonal to many acid-labile groups. | DDQ and its byproducts can be difficult to remove. | Good |
Experimental Protocols
Protocol 1: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of this compound using TFA with a scavenger.
Materials:
-
This compound substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (or another suitable scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound substrate (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Add anisole (5-10 equiv.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TFA (10-50% v/v) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Lewis Acid-Catalyzed Cleavage using Bi(OTf)₃
This protocol is adapted from a procedure for the cleavage of a di-PMB-substituted sulfonamide and may require optimization for your specific substrate.[2]
Materials:
-
This compound substrate
-
1,2-Dichloroethane (DCE)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To a stirred solution of the this compound substrate (1.0 equiv.) in DCE (0.1 M), add Bi(OTf)₃ (0.05 equiv.).
-
Heat the reaction mixture to 85°C.
-
Monitor the reaction by TLC or LC-MS. The original report suggests a reaction time of 2 hours for a related substrate.[2]
-
Upon completion, cool the reaction to room temperature and remove the DCE under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for the cleavage of this compound.
Caption: Troubleshooting workflow for low yield in this compound cleavage.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Purification of Reaction Mixtures Containing Bis(4-methoxybenzyl)amine Byproducts
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing bis(4-methoxybenzyl)amine byproducts from their reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the removal of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Acid-Base Extraction | ||
| Formation of a stable emulsion during extraction. | The basic nature of this compound and other amine-containing compounds can lead to the formation of emulsions, making layer separation difficult. | - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If the emulsion persists, try filtering the mixture through a pad of Celite®. - Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
| The byproduct is not fully extracted into the aqueous acidic layer. | - The concentration of the acid may be too low. - Insufficient mixing or number of extractions. | - Use a more concentrated acid solution (e.g., 1-2 M HCl). - Ensure thorough mixing during extraction and perform multiple extractions (at least 2-3) to maximize removal. |
| The desired product is also extracted into the aqueous layer. | The desired product may have basic functionalities or be unstable in acidic conditions. | - If the product is acid-sensitive, consider using a milder acidic wash or an alternative purification method. - If the product is also basic, this method may not be suitable. |
| Column Chromatography | ||
| Streaking or tailing of the this compound spot on the TLC plate and column. | The basic amine interacts strongly with the acidic silica (B1680970) gel, leading to poor separation. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Use a different stationary phase, such as alumina (B75360) (basic or neutral), which is more suitable for the separation of basic compounds. |
| Co-elution of the byproduct with the desired product. | The polarity of the byproduct and the product are very similar in the chosen eluent system. | - Optimize the eluent system by trying different solvent mixtures (e.g., varying the ratio of ethyl acetate (B1210297) and hexanes, or using other solvents like dichloromethane/methanol). - A shallow gradient elution can improve separation. |
| Low recovery of the desired product from the column. | The product may be irreversibly adsorbed onto the silica gel. | - This can happen with very polar compounds. Using a more polar eluent or adding a modifier might help. - If the problem persists, consider alternative purification methods. |
| Recrystallization | ||
| The byproduct co-precipitates with the desired product. | The byproduct and product have similar solubilities in the chosen solvent system. | - Screen a variety of solvents or solvent mixtures to find a system where the solubility difference between the product and byproduct is maximized. - Slow cooling can promote the formation of purer crystals. |
| The product or byproduct "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too concentrated. | - Use a lower-boiling point solvent. - Add a small amount of a "poor" solvent to the hot solution to induce crystallization. - Try scratching the inside of the flask with a glass rod to create nucleation sites. |
| No crystal formation upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is very soluble even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it clarifies and allow to cool. - Add a seed crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove this compound from my reaction mixture?
A1: The first and most straightforward approach is often an acid-base extraction. This compound is a basic compound and can be protonated with an aqueous acid solution (e.g., 1 M HCl), transferring it to the aqueous layer and separating it from a neutral or acidic desired product that remains in the organic layer.
Q2: How can I monitor the successful removal of this compound?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the purification process. Spot the crude reaction mixture, the organic layer after extraction, and a pure standard of this compound (if available) on a TLC plate. The disappearance of the byproduct's spot from the organic layer indicates successful removal.
Q3: Is column chromatography a good method for removing this byproduct?
A3: Yes, column chromatography can be very effective, especially if acid-base extraction is not suitable or incomplete. However, due to the basic nature of the amine, it is often necessary to use a mobile phase containing a small amount of a base like triethylamine to prevent streaking on the silica gel column. A typical eluent system could be a gradient of ethyl acetate in hexanes.
Q4: Can I use recrystallization to remove this compound?
A4: Recrystallization can be a viable option if your desired product is a solid and has significantly different solubility properties from this compound in a particular solvent. You will need to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the byproduct remains in solution upon cooling.
Q5: What are the physical properties of this compound that are relevant for its removal?
A5: this compound is a white to off-white solid with a melting point of 35-37°C. It is generally soluble in organic solvents like dichloromethane, ethyl acetate, and chloroform. Its basicity is the key property exploited in acid-base extractions.
Data Presentation
The choice of purification method depends on the properties of the desired product and the scale of the reaction. Below is a qualitative comparison of the common methods for removing this compound.
| Purification Method | Selectivity for Amine Byproduct | Throughput | Potential Issues |
| Acid-Base Extraction | High (for basic amines) | High | Emulsion formation, product instability in acid. |
| Column Chromatography | Good to High | Low to Medium | Streaking (can be mitigated), co-elution. |
| Recrystallization | Variable (depends on solubility) | Medium to High | Co-precipitation, "oiling out". |
Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To remove this compound from an organic reaction mixture.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a few drops of water).
-
Drain the lower aqueous layer.
-
Repeat the extraction with 1 M HCl one more time to ensure complete removal of the amine.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from a desired product using column chromatography.
Materials:
-
Crude reaction mixture.
-
Silica gel (or alumina).
-
Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity, e.g., 9:1 hexanes:ethyl acetate) containing 0.5% triethylamine.
-
Chromatography column, flasks/test tubes for fraction collection.
-
TLC plates and developing chamber.
Procedure:
-
Prepare the column by packing it with silica gel in the chosen eluent.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the starting solvent mixture, collecting fractions.
-
Monitor the separation by TLC. The less polar compounds will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexanes:ethyl acetate) to elute the more polar compounds.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure.
Visualizations
Caption: Workflow for the removal of this compound via acid-base extraction.
Caption: Logical workflow for troubleshooting purification issues.
Troubleshooting incomplete deprotection of Bis(4-methoxybenzyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Bis(4-methoxybenzyl)amine.
Frequently Asked Questions (FAQs)
Q1: My deprotection of this compound is incomplete. What are the common causes?
Incomplete deprotection of this compound (di-PMB amine) is a common issue and can be attributed to several factors:
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be insufficient to cleave both p-methoxybenzyl (PMB) groups. For oxidative methods, 2 equivalents of the oxidant are theoretically required for complete deprotection. For acidic methods, a sufficient excess of acid is necessary to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate and reagent used.
-
Reagent Quality: Degradation of the deprotecting agent can lead to reduced reactivity. For example, trifluoroacetic acid (TFA) is hygroscopic and absorbed water can decrease its effectiveness. Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) can also decompose over time.
-
Steric Hindrance: While less common for PMB groups, significant steric bulk on the rest of the molecule near the nitrogen atom could potentially hinder the approach of the deprotecting reagent.
-
Solvent Effects: The choice of solvent can influence the reaction rate and solubility of the reagents and substrate.
Q2: I am observing a significant amount of the mono-PMB protected amine as a byproduct. How can I drive the reaction to completion?
The formation of the mono-PMB amine is a classic sign of incomplete deprotection. To favor the formation of the fully deprotected primary amine, consider the following strategies:
-
Increase Reagent Stoichiometry: Increase the equivalents of the deprotecting agent. For oxidative deprotections with DDQ or CAN, using up to 2.5-3 equivalents per PMB group can be effective. For acidic deprotection, increasing the concentration of the acid (e.g., using neat TFA) or the total amount of acid can help.
-
Prolong Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time until the mono-PMB intermediate is consumed.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often accelerate the cleavage of the second PMB group. However, be cautious of potential side reactions at elevated temperatures.
-
Sequential Deprotection: In some cases, a two-step approach might be beneficial. After an initial deprotection step, the reaction mixture can be worked up to isolate the crude product containing the mono-PMB amine, which can then be subjected to a second deprotection reaction.
Q3: What are the common side products I should be aware of during the deprotection of this compound?
Besides the mono-PMB intermediate, other side products can form depending on the deprotection method used:
-
p-Methoxybenzaldehyde: This is a common byproduct in oxidative deprotections (e.g., with DDQ or CAN).[1] It can sometimes react with the newly formed primary amine, so efficient removal during workup is important.
-
Friedel-Crafts Alkylation: When using strong acids like TFA, the carbocation generated from the cleavage of the PMB group can undergo Friedel-Crafts alkylation with electron-rich aromatic rings present in the substrate or with scavengers.[2]
-
Over-oxidation: With strong oxidizing agents, sensitive functional groups elsewhere in the molecule may be oxidized.
-
Products from Scavengers: If scavengers like anisole (B1667542) or thioanisole (B89551) are used to trap the PMB cation, adducts of these scavengers with the PMB group will be formed.[2]
Q4: Can I selectively remove only one PMB group to obtain the mono-(4-methoxybenzyl)amine?
Selective mono-deprotection of a di-PMB amine can be challenging but may be achievable under carefully controlled conditions:
-
Limiting the Deprotecting Agent: Using a stoichiometric amount (or slightly less than 1 equivalent) of the deprotecting agent can favor the formation of the mono-deprotected product.
-
Lower Reaction Temperature and Shorter Reaction Time: Performing the reaction at a lower temperature (e.g., 0 °C or even lower) and carefully monitoring the reaction progress to stop it before the second deprotection occurs can increase the yield of the mono-PMB amine.
-
Choice of Reagent: Some reagents may exhibit greater selectivity for the first deprotection step. Milder acidic conditions or specific enzymatic methods could potentially be explored for this purpose.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot incomplete deprotection of this compound.
Caption: A stepwise workflow for troubleshooting incomplete deprotection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the deprotection of PMB-protected amines. Note that yields can be highly substrate-dependent.
Table 1: Oxidative Deprotection of PMB-Amines
| Oxidant | Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| DDQ | 2.2 | CH₂Cl₂/H₂O (18:1) | rt | 1-4 | 85-95 | [3] |
| CAN | 2.5 | MeCN/H₂O | 0 to rt | 0.5-2 | 80-90 | [4] |
| TCCA | 0.5-1 | MeCN/H₂O (with H₂SO₄) | rt | 1-3 | 70-99 | [4] |
| H₅IO₆ | 1-2 | MeCN/H₂O (with H₂SO₄) | rt | 2-6 | 75-99 | [4] |
Table 2: Acid-Catalyzed Deprotection of PMB-Amines
| Acid | Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| TFA | neat | - | rt | 0.5-2 | 90-98 | [5] |
| TFA | 25-50% | CH₂Cl₂ | rt | 1-4 | 85-95 | [5] |
| TfOH | catalytic | CH₂Cl₂ | rt | 0.5-1 | >90 | [6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of both PMB groups using neat TFA.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound in a minimal amount of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to afford the crude primary amine.
Caption: Experimental workflow for TFA-mediated deprotection.
Protocol 2: Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol describes the oxidative cleavage of both PMB groups.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (2.2 equivalents per PMB group, total 4.4 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography to remove p-methoxybenzaldehyde and reduced DDQ.
Caption: Simplified mechanism of DDQ-mediated deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: TFA-Mediated Deprotection of Bis(4-methoxybenzyl)amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers in the trifluoroacetic acid (TFA)-mediated deprotection of bis(4-methoxybenzyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the TFA-mediated deprotection of this compound?
A1: During the acidic cleavage of the p-methoxybenzyl (PMB) groups from the amine, highly reactive p-methoxybenzyl cations are generated. These electrophilic carbocations can re-alkylate the newly formed primary amine or attack other nucleophilic sites on the target molecule, leading to the formation of undesired byproducts. Scavengers are nucleophilic compounds added to the reaction mixture to trap these carbocations at a faster rate than they can react with the desired product, thus preventing side reactions.[1][2]
Q2: What are the most common side products observed during the deprotection of this compound without scavengers?
A2: The primary side product is the re-alkylation of the deprotected primary amine by the p-methoxybenzyl cation, leading to the regeneration of the starting material or mono-deprotected intermediate. Other potential side reactions include the alkylation of any other nucleophilic functional groups present in the substrate. Polymerization of the p-methoxybenzyl cation can also occur, leading to a complex mixture of byproducts.[2]
Q3: Which scavengers are recommended for the deprotection of PMB-protected amines?
A3: Several types of scavengers can be effective. The choice often depends on the specific substrate and the reaction conditions. Common and effective scavengers for PMB deprotection include:
-
Anisole (B1667542) and its derivatives: Electron-rich aromatic compounds like anisole or 1,3-dimethoxybenzene (B93181) are excellent scavengers for the p-methoxybenzyl cation.[1][3]
-
Thioanisole: This scavenger is particularly effective and can also help in the deprotection of other protecting groups that might be present.[4]
-
Trialkylsilanes: Reagents like triethylsilane (TES) and triisopropylsilane (B1312306) (TIS) are effective carbocation scavengers.[4][5]
-
Thiols: Ethanedithiol (EDT) can be used, especially if there are other sensitive functional groups.
Q4: Can the concentration of TFA affect the deprotection and the efficiency of scavengers?
A4: Yes, the concentration of TFA is a critical parameter. A higher concentration of TFA generally leads to a faster deprotection rate. However, it can also increase the rate of side reactions if scavengers are not used or are inefficient. For sensitive substrates, it is often recommended to use a lower concentration of TFA (e.g., 10-50% in a solvent like dichloromethane) in the presence of an effective scavenger.[1][6] Neat TFA can also be used, but the use of scavengers is still highly recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Insufficient concentration or equivalents of TFA. 3. Steric hindrance around the amine. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Increase the concentration of TFA. For stubborn deprotections, neat TFA can be used. 3. Use a stronger acid system or more forcing conditions, ensuring an effective scavenger is present. |
| Formation of Side Products (Re-alkylation) | 1. Absence or insufficient amount of scavenger. 2. Ineffective scavenger for the specific reaction conditions. | 1. Add an appropriate scavenger (e.g., anisole, thioanisole, or triethylsilane) in sufficient excess (typically 5-20 equivalents). 2. Switch to a different scavenger or use a scavenger cocktail (e.g., TFA/thioanisole/TES). |
| Complex reaction mixture/baseline material on TLC | 1. Polymerization of the p-methoxybenzyl cation. 2. Degradation of the starting material or product under the acidic conditions. | 1. Ensure a high concentration of an effective scavenger is present from the start of the reaction. 2. Use milder deprotection conditions (lower TFA concentration, lower temperature) and a highly efficient scavenger. |
Quantitative Data on Scavenger Use
| Scavenger | Typical Concentration / Equivalents | Notes |
| Anisole | 5-20 equivalents or as a co-solvent | A common and cost-effective scavenger for PMB groups.[1] |
| 1,3-Dimethoxybenzene | 5-10 equivalents | More nucleophilic than anisole and can be more effective.[6] |
| Thioanisole | 5-10 equivalents | A very effective scavenger, often used in peptide synthesis.[4] |
| Triethylsilane (TES) | 5-10 equivalents | A powerful reducing scavenger that effectively traps carbocations.[4][5] |
| Triisopropylsilane (TIS) | 5-10 equivalents | Similar to TES, also a very effective scavenger. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of this compound with Anisole as Scavenger
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add anisole (10 equivalents) to the solution.
-
TFA Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Alternatively, for a more rapid reaction, neat TFA can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Re-dissolve the residue in a small amount of DCM and co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of residual TFA.
-
The crude product, which will be the trifluoroacetate (B77799) salt of the primary amine, can be purified by an appropriate method such as crystallization or column chromatography. Alternatively, the free amine can be obtained by a basic workup.
-
Protocol 2: Deprotection using a Triethylsilane Scavenger Cocktail
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M).
-
Scavenger Addition: Add triethylsilane (TES) (10 equivalents) to the solution.
-
TFA Addition: Cool the solution to 0 °C and slowly add neat TFA (10-20 equivalents).
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Follow the work-up procedure described in Protocol 1.
Visualizations
Caption: Deprotection mechanism and the role of scavengers.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
Minimizing side-product formation in Bis(4-methoxybenzyl)amine alkylation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-alkylation of Bis(4-methoxybenzyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the alkylation of this compound?
A1: The most prevalent side-products in the alkylation of this compound are the result of over-alkylation. Due to the nucleophilic nature of the newly formed tertiary amine, it can react further with the alkylating agent. The primary side products are:
-
Tertiary Amine: The desired mono-alkylated product can act as a nucleophile and react with another molecule of the alkylating agent to form a tertiary amine.
-
Quaternary Ammonium (B1175870) Salt: The tertiary amine by-product can undergo a subsequent alkylation to yield a quaternary ammonium salt.[1][2] This is particularly common when using highly reactive alkylating agents like methyl iodide.[1]
Q2: How does steric hindrance from the two 4-methoxybenzyl groups affect the reaction?
A2: The two bulky 4-methoxybenzyl groups create significant steric hindrance around the nitrogen atom. This can slow down the rate of the desired SN2 reaction.[3] While this steric bulk can help to reduce the rate of over-alkylation to some extent, it can also lead to incomplete conversion of the starting material under insufficiently vigorous conditions. In cases of highly hindered alkylating agents, elimination reactions (E2) may become a competing side reaction, especially in the presence of a strong, non-nucleophilic base.
Q3: My reaction is sluggish and gives a low yield of the desired product. What can I do?
A3: Low reactivity can be due to several factors. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier, which may be elevated due to steric hindrance. However, be aware that higher temperatures can also promote side reactions.
-
Use a More Reactive Alkylating Agent: If possible, switch to a more reactive alkylating agent. For example, an alkyl iodide is generally more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.
-
Optimize Your Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they can stabilize the transition state.
-
Select an Appropriate Base: The base plays a crucial role in deprotonating the secondary amine, thus activating it for nucleophilic attack. For sterically hindered amines, a strong, non-nucleophilic base is often a good choice.
Q4: I am observing a significant amount of over-alkylation. How can I improve the selectivity for the desired mono-alkylated product?
A4: Minimizing over-alkylation is a common challenge. Here are some strategies:
-
Control Stoichiometry: Use a molar excess of this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, which disfavors the second alkylation step.
-
Choice of Base: The "cesium effect" has been reported to enhance selectivity for mono-alkylation.[4][5] Using a cesium base, such as cesium carbonate or cesium hydroxide, can suppress the formation of the tertiary amine.[4][5]
-
Lower Reaction Temperature: If the reaction is proceeding too quickly and leading to over-alkylation, reducing the temperature can improve selectivity, although it may require a longer reaction time.
Q5: What is the best way to purify the desired tertiary amine product from the reaction mixture?
A5: The purification strategy will depend on the specific properties of your product and the impurities present. Common methods include:
-
Column Chromatography: Silica (B1680970) gel chromatography is a widely used technique for separating amines.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective. For basic amines, adding a small amount of a tertiary amine like triethylamine (B128534) to the eluent can improve peak shape and reduce tailing.[6]
-
Acid-Base Extraction: This method takes advantage of the different basicities of primary, secondary, and tertiary amines. By carefully adjusting the pH of an aqueous solution, it is possible to selectively protonate and extract the different amine species into an aqueous layer, leaving the desired product in the organic layer.[7]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent.2. Steric hindrance.3. Inappropriate solvent.4. Base is not strong enough. | 1. Switch to a more reactive alkylating agent (e.g., iodide instead of bromide).2. Increase the reaction temperature.3. Use a polar aprotic solvent such as DMF or DMSO.4. Employ a stronger base. |
| Formation of Multiple Products (Over-alkylation) | 1. Stoichiometry favors over-alkylation.2. Reaction temperature is too high.3. Highly reactive alkylating agent.4. Inappropriate base. | 1. Use an excess of this compound.2. Lower the reaction temperature.3. Add the alkylating agent slowly.4. Consider using a cesium base (e.g., Cs₂CO₃) to improve selectivity.[4][5] |
| Presence of Quaternary Ammonium Salt | 1. Excessive amount of a highly reactive alkylating agent.2. Prolonged reaction time at elevated temperatures. | 1. Carefully control the stoichiometry of the alkylating agent.2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Elimination Side Product (Alkene) | 1. Use of a sterically hindered, strong base with a secondary or tertiary alkyl halide.2. High reaction temperature. | 1. Use a less hindered base or a weaker base if possible.2. Lower the reaction temperature.3. If possible, use a primary alkyl halide. |
Data Presentation
Table 1: Effect of Base on the Selectivity of Alkylation
| Base | Solvent | Temperature (°C) | Yield of Tertiary Amine (%) | Yield of Quaternary Salt (%) |
| K₂CO₃ | DMF | 80 | 65 | 25 |
| NaH | THF | 60 | 70 | 20 |
| Cs₂CO₃ | DMF | 80 | 85 | 5 |
| Et₃N | CH₃CN | 70 | 55 | 30 |
Note: Data is representative and based on general principles of amine alkylation. Actual results may vary.
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Temperature (°C) | Yield of Tertiary Amine (%) |
| Toluene | 2.4 | 100 | 45 |
| THF | 7.6 | 66 | 60 |
| Acetonitrile | 37.5 | 80 | 75 |
| DMF | 38.3 | 80 | 85 |
| DMSO | 47.2 | 80 | 88 |
Note: Data is representative and based on general principles of amine alkylation. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Addition of Base: Add the selected base (e.g., Cs₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Purification of the Tertiary Amine Product
-
Column Chromatography Setup: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). For basic products, it is advisable to add 0.5-1% triethylamine to the eluent to prevent peak tailing.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tertiary amine.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for side-product formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quenching Procedures for Reactions Involving Bis(4-methoxybenzyl)amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding quenching procedures for chemical reactions that involve Bis(4-methoxybenzyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching procedures for reactions where this compound is used as a starting material?
A1: The appropriate quenching procedure depends on the type of reaction and the reagents used. For many reactions, a simple aqueous work-up is sufficient. For instance, in the synthesis of this compound itself via reductive amination, the reaction is often quenched by the slow addition of water.[1] Following the quench, the product is typically extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous salt such as sodium sulfate (B86663), and the solvent is removed under reduced pressure.[1]
Q2: How do I quench a reaction involving a strong base, such as an organolithium reagent, in the presence of this compound?
A2: When quenching reactions involving highly reactive reagents like n-butyllithium (n-BuLi), it is crucial to proceed with caution to control the exothermic reaction. A common and safe method is to first cool the reaction mixture in an ice-water bath. Then, a less reactive alcohol, such as isopropanol (B130326), is added slowly to neutralize the strong base. Following the isopropanol addition, methanol (B129727) can be added to ensure all the reactive species are quenched. Finally, water is added dropwise to the mixture. This step-wise addition of protic sources with increasing reactivity helps to manage the reaction temperature and prevent a dangerous exotherm.
Q3: Can I use an acidic solution to quench my reaction and simultaneously remove unreacted this compound?
A3: Yes, this is a common and effective strategy, provided your desired product is stable to acidic conditions. This compound, being a secondary amine, will be protonated in the presence of a dilute acid, such as 1M HCl, to form the corresponding ammonium (B1175870) salt. This salt is water-soluble and will partition into the aqueous layer during an extraction, effectively removing it from your organic-soluble product.[2][3]
Q4: What are the potential side reactions to be aware of when quenching a reaction containing this compound?
A4: A primary concern is the potential for the formation of byproducts due to the reactivity of the amine itself, especially if the quenching agent is an electrophile. For instance, if a reactive alkyl halide is used inadvertently during the work-up, further N-alkylation of the amine could occur. Another consideration is the potential for the p-methoxybenzyl (PMB) protecting groups to be cleaved under harsh acidic conditions, although they are generally stable to the dilute acids used in standard aqueous work-ups.
Troubleshooting Guides
Problem 1: An emulsion has formed during the aqueous work-up, and the organic and aqueous layers will not separate.
-
Cause: The presence of amine-containing compounds can lead to the formation of stable emulsions, as they can act as surfactants.
-
Solution 1: "Salting Out"
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
-
Solution 2: Solvent Addition
-
Adding more of the organic extraction solvent can sometimes help to resolve the emulsion.
-
-
Solution 3: Filtration
-
Filter the entire mixture through a pad of Celite®. This can help to remove particulate matter that may be stabilizing the emulsion.
-
-
Solution 4: Change of Solvent
-
If emulsions are a persistent problem, consider switching to a different extraction solvent. For example, if you are using ethyl acetate, you might try dichloromethane.
-
Problem 2: My desired product, an N-substituted derivative of this compound, has low solubility in the extraction solvent.
-
Cause: The polarity of your product may be significantly different from the starting amine, leading to poor solubility in common nonpolar organic solvents.
-
Solution 1: Use a More Polar Solvent System
-
For extraction, consider using a more polar solvent like dichloromethane or a mixture of solvents, such as 3:1 chloroform/isopropanol, which can be effective at extracting more polar organic compounds.[4]
-
-
Solution 2: pH Adjustment
-
If your product has an acidic or basic functional group, you may be able to manipulate its solubility by adjusting the pH of the aqueous layer. For example, if your product is basic, acidifying the aqueous layer will form the water-soluble salt. You can then re-basify the aqueous layer and extract with an organic solvent to recover your product.
-
Problem 3: I am having difficulty purifying my N-alkylated this compound derivative by column chromatography due to streaking or tailing.
-
Cause: Basic compounds like amines can interact strongly with the acidic silica (B1680970) gel, leading to poor separation and tailing of the product spot on a TLC plate and poor peak shape during column chromatography.
-
Solution 1: Add a Modifier to the Eluent
-
To mitigate this issue, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (B128534) (Et3N), typically at a concentration of 0.1-1%. The triethylamine will compete with your product for the acidic sites on the silica gel, resulting in a much-improved separation.[5]
-
-
Solution 2: Use a Different Stationary Phase
-
If adding a modifier is not effective or is incompatible with your product, consider using a different stationary phase for your chromatography, such as alumina (B75360) (basic or neutral) or a reverse-phase silica gel.
-
Data Presentation
The following table summarizes the yield of secondary and tertiary amines from the N-alkylation of a primary amine in the presence of different cesium bases. While this data is for a primary amine, it provides a useful reference for understanding how the choice of base can influence the selectivity of N-alkylation reactions, a principle that is also relevant when working with secondary amines like this compound.
Table 1: Effect of Cesium Base on the Selectivity of N-Alkylation of a Primary Amine [6]
| Base | Secondary Amine Yield (%) | Tertiary Amine Yield (%) |
| CsOH | 89 | 10 |
| Cs₂CO₃ | 71 | Not reported |
Reaction conditions: Primary amine, alkyl bromide, base, and powdered 4 Å molecular sieves at room temperature.
Experimental Protocols
Protocol 1: General Quenching Procedure for a Reaction Involving an Organolithium Reagent
-
Cool the Reaction: In a fume hood, place the reaction flask in an ice-water bath and allow it to cool to 0 °C with stirring.
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise via a syringe or an addition funnel. Monitor the temperature of the reaction mixture and ensure it does not rise significantly.
-
Addition of Methanol: Once the addition of isopropanol is complete and any initial exotherm has subsided, slowly add methanol.
-
Final Quench with Water: After the methanol addition is complete, add water dropwise to quench any remaining reactive species.
-
Aqueous Work-up: Proceed with a standard aqueous work-up, including extraction with an appropriate organic solvent, washing the organic layer with water and brine, drying over an anhydrous salt, and concentrating under reduced pressure.
Protocol 2: Aqueous Work-up to Remove Unreacted this compound
-
Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M aqueous HCl. The unreacted this compound will be protonated and move into the aqueous layer.
-
Separate the Layers: Separate the organic layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Below are diagrams illustrating common experimental workflows for quenching reactions involving this compound.
Caption: Workflow for Quenching an Organolithium Reaction.
Caption: Troubleshooting Emulsion Formation During Work-up.
References
- 1. Page loading... [wap.guidechem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Technical Support Center: LC-MS Analysis for Bis(4-methoxybenzyl)amine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify impurities in the synthesis of Bis(4-methoxybenzyl)amine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected mass of my product, this compound, in a typical LC-MS analysis?
A1: this compound has a molecular weight of 257.33 g/mol .[1] In a typical positive ion mode ESI-LC-MS analysis, you should primarily look for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 258.15 .
Q2: What are the most common process-related impurities I should screen for?
A2: The most common impurities originate from the starting materials, intermediates, and side-reactions of the reductive amination process.[2][3][4] Key impurities to monitor include:
-
Unreacted Starting Materials:
-
4-methoxybenzaldehyde (B44291) (MW: 136.15 g/mol )
-
4-methoxybenzylamine (B45378) (MW: 137.18 g/mol )
-
-
Intermediate:
-
Schiff base/imine intermediate (N-(4-methoxybenzylidene)-4-methoxyaniline)
-
-
Side-Products:
-
4-methoxybenzyl alcohol (from aldehyde reduction)
-
4-methoxybenzoic acid (from aldehyde oxidation)
-
Tris(4-methoxybenzyl)amine (from over-alkylation, especially if ammonia (B1221849) is used)[3]
-
Q3: My mass spectrum shows multiple peaks for a single compound (e.g., at M+23, M+39). What are these?
A3: These are very common adduct ions formed in the electrospray ionization (ESI) source.[5] Instead of just a proton [H]⁺, your molecule may associate with other ions present in the mobile phase or from glassware, such as sodium [Na]⁺ or potassium [K]⁺.[6][7]
-
[M+Na]⁺: Look for a peak at m/z = (Molecular Weight + 22.99). For your product, this would be ~m/z 280.13.
-
[M+K]⁺: Look for a peak at m/z = (Molecular Weight + 38.96). For your product, this would be ~m/z 296.11.
-
[M+NH₄]⁺: If using an ammonium-based buffer, you may see a peak at m/z = (Molecular Weight + 18.03).[8]
Q4: What are the characteristic fragment ions I should look for in MS/MS to confirm the identity of my product and related impurities?
A4: Benzylamines exhibit predictable fragmentation patterns.[9][10] The most common fragmentation involves the cleavage of the C-N bond to form a stable substituted benzyl (B1604629) cation.
-
For this compound ([M+H]⁺ at m/z 258.15): The primary fragment ion will be the 4-methoxybenzyl cation at m/z 121.06 . Another potential fragmentation pathway is the loss of a neutral 4-methoxybenzylamine molecule.
-
For 4-methoxybenzylamine ([M+H]⁺ at m/z 138.09): The key fragment is also the 4-methoxybenzyl cation at m/z 121.06 .
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting) Q: My peaks, especially for the amine compounds, are showing significant tailing. What are the common causes and solutions? A: Peak tailing for basic compounds like amines is often due to strong interactions with the silica-based stationary phase of the column.
-
Cause: Secondary interactions between the basic amine and acidic silanol (B1196071) groups on the column packing material.
-
Solution 1: Adjust Mobile Phase pH. Add a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or a volatile amine (e.g., triethylamine) to the mobile phase to neutralize the silanol groups. Alternatively, adding an acidic modifier like formic acid (typically 0.1%) can protonate the amines, which often improves peak shape.
-
Solution 2: Use a Different Column. Employ a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., PFP).[11]
-
Solution 3: Check for Column Contamination. Flush the column according to the manufacturer's instructions or replace the guard column.[12]
Problem 2: Low Signal Intensity or No Peaks Detected Q: I am injecting my sample, but I see a very weak signal or no peaks at all for my target compounds. What should I investigate? A: This issue can stem from the sample itself, the LC system, or the mass spectrometer settings.[13][14]
-
Sample Issues:
-
Concentration: The sample may be too dilute. Try injecting a more concentrated sample or a freshly prepared standard.
-
Degradation: Ensure the sample has not degraded. Prepare fresh samples and standards.[14]
-
-
LC System:
-
MS System:
-
Ion Source: The ion source may be dirty. Clean the capillary, skimmer, and other source components.
-
Ionization Mode: Confirm you are in the correct ionization mode (Positive ESI is recommended for amines).
-
MS Tune: Ensure the mass spectrometer has been recently tuned and calibrated.[15] A poor tune can lead to a dramatic loss of sensitivity.
-
Problem 3: Shifting or Unstable Retention Times Q: The retention times for my analytes are inconsistent from one run to the next. What could be causing this? A: Retention time shifts point to problems with the mobile phase, column, or pump.[16]
-
Cause 1: Inadequate Column Equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. Allow at least 10 column volumes for equilibration.[14]
-
Cause 2: Mobile Phase Issues.
-
Composition Change: Air bubbles or improper mixing can alter the mobile phase composition. Degas your solvents.
-
Degradation: Prepare fresh mobile phase daily, as pH can change over time, affecting retention of ionizable compounds.[16]
-
-
Cause 3: Pump Performance. Inconsistent pump flow can lead to shifting retention times. Check the pump pressure trace for fluctuations.[13]
-
Cause 4: Column Temperature. Ensure the column oven is on and set to the correct temperature, as temperature fluctuations can affect retention.[14]
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination This protocol is adapted from established procedures.[17]
-
Reaction Setup: To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or toluene), add 4-methoxybenzylamine (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature. If using toluene, the reaction can be refluxed with a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate.[17]
-
Reduction: Cool the solution to 0°C. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.3 eq), portion-wise while monitoring the temperature.[17]
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water. Remove the organic solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). Extract the aqueous layer multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be used directly or purified further by column chromatography.[17]
Protocol 2: General LC-MS Method for Impurity Profiling
-
LC System: Agilent 1290 Infinity II or equivalent[11]
-
MS System: Agilent 6470A Triple Quadrupole or equivalent QTOF instrument[11]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-13 min: Hold at 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ion Source: ESI (Positive Mode)
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
Data Acquisition: Scan mode (m/z 100-500) for initial impurity identification. For quantification, develop a Multiple Reaction Monitoring (MRM) method based on the fragmentation patterns of the target analytes.
Section 4: Data Presentation
Quantitative results for impurities should be summarized in a clear, tabular format for easy comparison across different batches or reaction conditions.
Table 1: Summary of Impurities in this compound Synthesis Batch XYZ
| Impurity Name | Retention Time (min) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Area % | Mass Fraction (%) |
| 4-methoxybenzaldehyde | 3.52 | 137.06 | 137.06 | 0.15 | 0.12 |
| 4-methoxybenzylamine | 2.18 | 138.09 | 138.09 | 0.25 | 0.21 |
| 4-methoxybenzyl alcohol | 3.11 | 139.08 | 139.08 | 0.05 | 0.04 |
| This compound | 5.64 | 258.15 | 258.15 | 99.50 | 99.58 |
| Unknown Impurity 1 | 6.21 | - | 272.16 | 0.05 | - |
Section 5: Visual Guides
Diagram 1: Synthesis Pathway and Potential Impurities
References
- 1. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. myadlm.org [myadlm.org]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. Page loading... [wap.guidechem.com]
Technical Support Center: Removal of Bis(4-methoxybenzyl)amine Protecting Group
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the temperature optimization of the removal of the bis(4-methoxybenzyl)amine protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the removal of the this compound protecting group?
The most common method for cleaving the this compound group is through acidic hydrolysis. Trifluoroacetic acid (TFA) is a widely used reagent for this purpose. The reaction proceeds via protonation of the nitrogen atom, followed by the departure of the stable p-methoxybenzyl carbocations. These carbocations are typically trapped by a scavenger to prevent side reactions.
Q2: Why is temperature a critical parameter in the deprotection of this compound?
Temperature plays a crucial role in the kinetics and selectivity of the deprotection reaction.
-
Reaction Rate: Higher temperatures generally increase the reaction rate, leading to shorter reaction times.
-
Side Reactions: Elevated temperatures can also promote side reactions, such as alkylation of the deprotected amine or other nucleophilic functional groups by the p-methoxybenzyl cation. This can lead to lower yields and purification challenges.
-
Substrate Stability: The stability of the starting material and the deprotected product at different temperatures must be considered, especially for complex molecules with sensitive functional groups.
Q3: What are common side reactions observed during the removal of the this compound group, and how can they be minimized?
A primary side reaction is the re-alkylation of the desired amine or other nucleophilic sites on the substrate by the p-methoxybenzyl cation generated during cleavage. To minimize this, a cation scavenger is typically added to the reaction mixture. Common scavengers include anisole (B1667542), thioanisole, or triethylsilane.[1] Using a lower reaction temperature can also help to suppress these side reactions.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the percentage of conversion.
Troubleshooting Guide
Problem 1: Incomplete Deprotection
-
Symptom: Significant amount of starting material remains even after prolonged reaction time.
-
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (B109758) (DCM). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Start at 0°C and slowly warm to room temperature. For more robust substrates, gentle heating (e.g., to 40°C) may be necessary.[2] |
| Steric Hindrance | If the substrate is sterically hindered around the amine, longer reaction times or slightly higher temperatures may be required. |
Problem 2: Low Yield of Desired Product
-
Symptom: The desired deprotected amine is obtained in a low yield, often with the presence of multiple side products.
-
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Side Reactions from Cationic Intermediates | Ensure an adequate amount of a suitable scavenger (e.g., anisole, 3-5 equivalents) is present in the reaction mixture to trap the p-methoxybenzyl cations.[1] |
| Decomposition of Starting Material or Product | The reaction temperature may be too high. Perform the reaction at a lower temperature (e.g., 0°C) for a longer period. |
| Inappropriate Work-up Procedure | Ensure that the acidic TFA is thoroughly removed during work-up, as residual acid can cause degradation of the product upon storage. Neutralization with a mild base during aqueous workup may be necessary. |
Experimental Protocols
General Protocol for TFA-Mediated Deprotection of this compound
This protocol provides a general procedure for the removal of the bis(4-methoxybenzyl) protecting group using trifluoroacetic acid.
Materials:
-
Bis(4-methoxybenzyl) protected amine substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the bis(4-methoxybenzyl) protected amine (1.0 equivalent) and anisole (3-5 equivalents) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 10-50% v/v in DCM) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction can be stirred at 0°C or allowed to warm to room temperature depending on the substrate's reactivity.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or another suitable organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following tables provide an overview of the expected relationship between temperature, reaction time, and yield for the TFA-mediated deprotection of a generic this compound substrate. These values are illustrative and may need to be optimized for specific substrates.
Table 1: Temperature Effect on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Notes |
| 0 | 4 - 12 | 85 - 95% | Slower reaction, but generally cleaner with fewer side products. Ideal for sensitive substrates. |
| Room Temperature (20-25) | 1 - 4 | 80 - 90% | A good starting point for most substrates. Balances reaction speed and cleanliness. |
| 40 | 0.5 - 2 | 70 - 85% | Faster reaction, but increased risk of side products and potential for substrate/product degradation. |
| 60 | < 1 | Variable | Generally not recommended due to a high likelihood of significant side product formation and decomposition.[1] |
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Decision tree for troubleshooting common deprotection problems.
References
Validation & Comparative
Amine Protection Strategy: A Comparative Guide to p-Methoxybenzyl (PMB) and Bis(4-methoxybenzyl)amine Protecting Groups
In the realm of synthetic organic chemistry, particularly in the intricate pathways of drug development and natural product synthesis, the judicious selection of protecting groups is paramount. For the protection of primary and secondary amines, the p-methoxybenzyl (PMB) group has long been a staple. However, the bis(4-methoxybenzyl)amine group, a derivative offering distinct properties, presents a viable alternative. This guide provides a detailed comparison of these two protecting groups, supported by experimental data and protocols to aid researchers in making an informed choice for their specific synthetic needs.
Introduction to PMB and this compound Protecting Groups
The p-methoxybenzyl (PMB) group is a widely utilized protecting group for amines, alcohols, and other functional groups. Its popularity stems from its relative stability to a range of reaction conditions and its facile cleavage under oxidative or strongly acidic conditions.
This compound , on the other hand, can be viewed as a secondary amine that can be used to protect a primary amine by forming a tertiary amine. This approach offers a different steric and electronic environment around the protected nitrogen atom, influencing its reactivity and stability.
Head-to-Head Comparison
The choice between using a single PMB group or forming a bis(4-methoxybenzyl) protected amine depends on several factors, including the desired stability, the conditions of subsequent reaction steps, and the required deprotection method.
| Feature | p-Methoxybenzyl (PMB) | This compound |
| Method of Protection | Reductive amination or alkylation with PMB-Cl or PMB-Br. | Reductive amination with p-anisaldehyde. |
| Stability | Stable to basic, and weakly acidic conditions, as well as some reducing and oxidizing agents. | Generally more stable than a mono-PMB group due to increased steric hindrance around the nitrogen. |
| Cleavage Conditions | Oxidative cleavage (DDQ, CAN), or strong acids (TFA, HCl). | Similar oxidative and acidic cleavage conditions, but may require harsher conditions or longer reaction times. |
| Key Advantages | Well-established, numerous protocols available, and relatively easy to cleave. | Offers greater stability, potentially preventing undesired side reactions at the nitrogen center. |
| Key Disadvantages | Can be cleaved under some acidic conditions used to remove other protecting groups (e.g., Boc). | Increased molecular weight and potentially more challenging to remove completely. |
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the protection and deprotection of amines using PMB and bis(4-methoxybenzyl) groups, based on literature precedents.
| Transformation | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protection (PMB) | Benzylamine | p-Anisaldehyde, NaBH(OAc)₃ | DCE | RT | 12 | 95 |
| Protection (Bis-PMB) | Benzylamine | 2 eq. p-Anisaldehyde, NaBH(OAc)₃ | DCE | RT | 24 | 92 |
| Deprotection (PMB) | N-PMB-Benzylamine | DDQ | CH₂Cl₂/H₂O | RT | 1 | 90 |
| Deprotection (Bis-PMB) | N,N-(PMB)₂-Benzylamine | CAN | MeCN/H₂O | 0 to RT | 2 | 85 |
| Deprotection (PMB) | N-PMB-Aniline | TFA | CH₂Cl₂ | RT | 3 | 88 |
| Deprotection (Bis-PMB) | N,N-(PMB)₂-Aniline | TFA/anisole | CH₂Cl₂ | RT | 6 | 80 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protection of a Primary Amine with PMB (Reductive Amination)
-
To a solution of the primary amine (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE) is added p-anisaldehyde (1.1 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv) is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours until complete consumption of the starting material is observed by TLC.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protection of a Primary Amine with this compound (Reductive Amination)
-
To a solution of the primary amine (1.0 equiv) in 1,2-dichloroethane (DCE) is added p-anisaldehyde (2.2 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) is added portion-wise.
-
The reaction is stirred at room temperature for 24-48 hours.
-
Work-up and purification are performed as described for the mono-PMB protection.
Deprotection of a PMB-Protected Amine using DDQ
-
To a solution of the N-PMB protected amine (1.0 equiv) in a mixture of CH₂Cl₂ and water (10:1) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 equiv) at room temperature.
-
The reaction mixture is stirred vigorously for 1-3 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is filtered to remove the resulting hydroquinone.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Deprotection of a Bis(4-methoxybenzyl)-Protected Amine using CAN
-
To a solution of the N,N-bis(PMB) protected amine (1.0 equiv) in a mixture of acetonitrile (B52724) and water (3:1) is added ceric ammonium (B1175870) nitrate (B79036) (CAN) (2.5 equiv) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of amines using PMB and Bis-PMB groups.
Caption: Simplified mechanisms for the oxidative and acidic cleavage of PMB-protected amines.
Conclusion and Recommendations
The choice between p-methoxybenzyl (PMB) and this compound as a protecting group strategy hinges on the specific demands of the synthetic route.
-
Choose PMB when a well-established, reliable, and readily cleavable protecting group is required, and subsequent reaction conditions are not overly harsh. Its lower molecular weight is also an advantage.
-
Choose this compound protection when enhanced stability of the protected amine is necessary to withstand more demanding reaction conditions. The increased steric bulk can also influence the stereochemical outcome of reactions at adjacent centers. However, be prepared for potentially more forcing deprotection conditions.
Ultimately, the optimal choice will be guided by empirical evaluation within the context of the specific synthetic problem. The data and protocols provided herein serve as a foundational guide for researchers to navigate this decision-making process effectively.
A Head-to-Head Comparison of Bis(4-methoxybenzyl)amine and Dibenzylamine as Amine Protecting Groups
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic selection and implementation of protecting groups are paramount for achieving synthetic efficiency and high yields. Among the myriad of choices for the protection of primary and secondary amines, benzyl-type protecting groups are workhorses due to their general stability and versatile removal methods. This guide provides an in-depth, objective comparison of two commonly employed di-benzylated amine protecting groups: the bis(4-methoxybenzyl) (PMB) group and the unsubstituted dibenzyl (Bn) group. This comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
Chemical Structures and Properties
The fundamental difference between the bis(4-methoxybenzyl) and dibenzyl protecting groups lies in the electronic nature of the aromatic rings. The electron-donating methoxy (B1213986) groups in the para positions of the PMB group significantly influence its reactivity and lability compared to the unsubstituted benzyl (B1604629) group.
| Protecting Group | Structure | Key Features |
| Bis(4-methoxybenzyl) (PMB)₂N- | Electron-rich aromatic rings, increased acid lability, susceptible to oxidative cleavage. | |
| Dibenzyl (Bn)₂N- | Electron-neutral aromatic rings, greater stability to acidic and oxidative conditions, typically removed by hydrogenolysis. |
Protection of Amines: A Quantitative Comparison
The introduction of both bis(4-methoxybenzyl) and dibenzyl groups onto a primary amine can be achieved through various methods, with reductive amination and direct alkylation being the most common. The choice of method often depends on the substrate and the desired scale of the reaction. Below is a summary of typical reaction conditions and yields for the protection of primary amines.
| Protecting Group | Method | Reagents and Conditions | Typical Yield (%) | Reference |
| (PMB)₂N- | Reductive Amination | 4-methoxybenzaldehyde (B44291), 4-methoxybenzylamine, NaBH₄, MeOH, reflux, 2h | Quantitative | [1] |
| (Bn)₂N- | Reductive Amination | Benzaldehyde, NH₄OH, H₂, Catalyst (e.g., Pt/C), 60-120°C, 0.5-2.0 MPa, 20-70 min | High | [2] |
Deprotection Methods: A Head-to-Head Analysis
The key distinction and the basis for their orthogonal use lie in the conditions required for the removal of the PMB and Bn groups. The electron-donating methoxy groups of the PMB moiety render it significantly more susceptible to acidic and oxidative cleavage.
Acidic Cleavage
The PMB group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The unsubstituted benzyl group, however, is generally stable to these conditions.
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Time | Reference |
| (PMB)₂N- | TFA, DCM | N-(PMB)-protected thiophene-2-sulfonamides | 68-98 | Not Specified | [3] |
| (PMB)₂N- | TFA | N,N-bis(4-methoxybenzyl)sulfonamide | 80 | Not Specified | [4] |
| (Bn)₂N- | TFA | Generally Stable | - | - | [5] |
Oxidative Cleavage
The electron-rich nature of the PMB group also makes it susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The Bn group is typically resistant to these conditions.
| Protecting Group | Reagents and Conditions | Selectivity | Reference |
| (PMB)₂N- | DDQ, CH₂Cl₂/H₂O | Cleaved | [6] |
| (Bn)₂N- | DDQ, CH₂Cl₂/H₂O | Stable | [5] |
| (PMB)₂N- | CAN | Cleaved | [6] |
| (Bn)₂N- | CAN | Can be cleaved, but generally slower than PMB | [6] |
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and efficient method for the removal of the dibenzyl protecting group. While PMB groups can also be removed under these conditions, the reaction is often slower, and this method is the gold standard for Bn deprotection.
| Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| (Bn)₂N- | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Generally High (>90) | [7][8] |
| (PMB)₂N- | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Can be cleaved, but often requires longer reaction times or harsher conditions compared to Bn | [5] |
Experimental Protocols
Protection of a Primary Amine via Reductive Amination with 4-Methoxybenzaldehyde
This protocol describes the synthesis of a N,N-bis(4-methoxybenzyl) protected amine.
Materials:
-
Primary amine (1.0 eq)
-
4-Methoxybenzaldehyde (2.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (2.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) and 4-methoxybenzaldehyde (2.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (2.5 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N,N-bis(4-methoxybenzyl) protected amine.
Caption: Reductive amination workflow for PMB₂N-protection.
Deprotection of a N,N-Dibenzyl Protected Amine by Catalytic Hydrogenolysis
This protocol outlines the removal of a dibenzyl protecting group.
Materials:
-
N,N-dibenzyl protected amine (1.0 eq)
-
10% Palladium on activated carbon (Pd/C) (10-20 mol% Pd)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N,N-dibenzyl protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
References
- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 3. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Relative Stability of Benzyl-Type Protecting Groups Under Oxidative Conditions
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Benzyl-type protecting groups are widely employed for the protection of alcohols and other functional groups due to their general stability. However, their selective removal under oxidative conditions offers a powerful tool for orthogonal deprotection strategies. This guide provides an objective comparison of the stability of common benzyl-type protecting groups—Benzyl (B1604629) (Bn), p-Methoxybenzyl (PMB), 2,4-Dimethoxybenzyl (DMB), 3,4-Dimethoxybenzyl (DMPM), and o/p-Nitrobenzyl—under various oxidative conditions, supported by experimental data.
Relative Stability and Oxidative Cleavage
The stability of benzyl-type protecting groups towards oxidation is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) groups, increase the electron density of the ring, making the benzylic position more susceptible to oxidation. Conversely, electron-withdrawing groups, like nitro groups, decrease this susceptibility.
The most common method for the oxidative cleavage of benzyl ethers is through the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1][2][3] The reaction is believed to proceed via a single electron transfer (SET) mechanism, forming a stabilized benzylic carbocation which is then hydrolyzed.[1] The rate of this reaction is significantly influenced by the substituents on the benzyl group.
The general order of reactivity for common benzyl-type protecting groups towards oxidative cleavage with reagents like DDQ is:
Dimethoxybenzyl (DMB/DMPM) > p-Methoxybenzyl (PMB) > Benzyl (Bn)
This differential reactivity allows for the selective deprotection of a more labile group in the presence of a more stable one. For instance, a DMB group can be selectively cleaved while a PMB or Bn group remains intact.[3]
Data Presentation: Stability Under Various Oxidative Conditions
The following table summarizes the relative stability and typical conditions for the oxidative cleavage of various benzyl-type protecting groups.
| Protecting Group | Common Oxidants | Typical Reaction Conditions | Stability Profile & Selectivity |
| Benzyl (Bn) | DDQ (with photoirradiation)[2], Ozone[4], Nitroxyl Radicals (e.g., TEMPO) + Co-oxidant[5], NBS[6] | DDQ/MeCN/hν[2]; O₃/CH₂Cl₂ then NaOMe[4]; TEMPO/PIFA/CH₂Cl₂[5]; NBS/CCl₄/hν[6] | Generally stable to DDQ in the absence of light.[7] Can be cleaved under more forcing oxidative conditions. |
| p-Methoxybenzyl (PMB/MPM) * | DDQ[1][3], CAN[8], Methyl(trifluoromethyl)dioxirane[9], CBr₄/MeOH[8] | DDQ/CH₂Cl₂/H₂O, rt[10]; CAN/MeCN/H₂O[8]; TFDO/aq. MeCN[9]; CBr₄/MeOH, reflux[8] | Readily cleaved by DDQ and CAN.[8] Can be selectively removed in the presence of Bn ethers.[8] |
| 2,4-Dimethoxybenzyl (DMB) | DDQ[3][11], TFA (acid-mediated, not oxidative)[11] | DDQ/CH₂Cl₂/H₂O, rt[11] | More reactive than PMB.[3] Can be selectively cleaved in the presence of PMB.[3] Also highly acid-labile.[11] |
| 3,4-Dimethoxybenzyl (DMPM) | DDQ[3][12] | DDQ/CH₂Cl₂/H₂O, rt[10] | More readily removed by DDQ oxidation than PMB.[12] |
| o/p-Nitrobenzyl | Photolysis (not strictly oxidation)[13], NaOH/MeOH (for o-nitrobenzyl)[14] | hv (e.g., 308 nm)[2]; 20% aq. NaOH/MeOH, 75 °C[14] | Stable to many chemical oxidants like NaNO₂.[15] Typically removed by photolysis.[13] |
Experimental Protocols
Selective Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other functional groups under mild oxidative conditions.[10]
Protocol:
-
Dissolve the PMB-protected substrate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the deprotected alcohol.
Oxidative Cleavage of a Benzyl (Bn) Ether using Ozone
Objective: To deprotect a benzyl ether under relatively mild oxidative conditions.[4]
Protocol:
-
Dissolve the benzyl-protected substrate in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (B129727) (MeOH).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) through the solution until the starting material is consumed (monitored by TLC) or a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃), to work up the ozonide intermediates.
-
Allow the reaction to warm to room temperature.
-
The initial product is often a benzoate (B1203000) ester, which can be subsequently hydrolyzed to the free alcohol using a base like sodium methoxide (B1231860) (NaOMe) in methanol.
-
Isolate and purify the product using standard techniques.
Mandatory Visualizations
Caption: Relative reactivity of benzyl-type protecting groups towards DDQ.
Caption: Workflow for oxidative deprotection using DDQ.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methoxybenzyl (MPM) Protecting Group Removable by DDQ Oxidation [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 13. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 14. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of cleavage conditions for different amine protecting groups
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious use of amine protecting groups is fundamental to achieving complex molecular architectures. The ideal protecting group strategy involves facile and high-yielding installation, stability across a range of reaction conditions, and, critically, selective and efficient cleavage without compromising the integrity of the target molecule. This guide provides a comparative analysis of four widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). We present a detailed examination of their respective cleavage conditions, supported by experimental data and protocols, to assist researchers in selecting the optimal strategy for their synthetic endeavors.
The orthogonality of these protecting groups, stemming from their distinct deprotection mechanisms, is a cornerstone of modern synthetic strategy.[1][2] Boc is characteristically acid-labile, Fmoc is base-labile, Cbz is cleaved under hydrogenolytic conditions, and Alloc is removed by palladium catalysis.[1][3] This orthogonality allows for the selective deprotection of one amine in the presence of others, enabling the synthesis of highly complex molecules with multiple reactive sites.[4]
Comparative Analysis of Cleavage Conditions
The selection of an appropriate amine protecting group is contingent on the overall synthetic route and the presence of other functional groups in the molecule. The following table summarizes the typical cleavage conditions and performance of the Boc, Cbz, Fmoc, and Alloc protecting groups.
| Protecting Group | Typical Cleavage Conditions | Reagents | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Boc | Acidolysis | Trifluoroacetic acid (TFA) (25-50% in DCM) or 4M HCl in Dioxane | Dichloromethane (B109758) (DCM), Dioxane, Ethyl Acetate | 0 - Room Temp | 0.5 - 4 h | >90 | Advantages: Robust, well-established, high yields.[5] Disadvantages: Harsh acidic conditions may cleave other acid-sensitive groups.[5] |
| Cbz | Hydrogenolysis | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temp | 1 - 16 h | >90 | Advantages: Mild, clean byproducts (toluene, CO₂).[6] Disadvantages: Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing residues).[6] |
| Fmoc | Base-mediated β-elimination | 20% Piperidine (B6355638) in DMF | N,N-Dimethylformamide (DMF) | Room Temp | 5 - 20 min | >95 (in SPPS) | Advantages: Very mild, rapid cleavage, orthogonal to acid-labile groups, amenable to automation and UV monitoring.[5][7] Disadvantages: Potential for diketopiperazine formation at the dipeptide stage.[1] |
| Alloc | Palladium(0)-catalyzed cleavage | Pd(PPh₃)₄ (cat.), Phenylsilane (B129415) (scavenger) | Dichloromethane (DCM) | 0 - Room Temp | 0.5 - 2 h | >90 | Advantages: Orthogonal to both acid- and base-labile groups, very mild conditions.[7][8] Disadvantages: Requires a metal catalyst which may need to be removed from the final product.[9] |
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal with acids.[10]
Cleavage Mechanism and Conditions
Boc deprotection is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[11] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are most commonly employed.[10][12]
Experimental Protocol: Boc Deprotection with TFA
This protocol describes the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (e.g., 10 equivalents, or a 25-50% v/v solution in DCM) to the stirred solution.[12]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualization of Boc Deprotection
Caption: General experimental workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Carboxybenzyl (Cbz) Group
The Cbz group, introduced by Bergmann and Zervas, was pivotal in the advancement of peptide chemistry.[13] It is stable to mildly acidic and basic conditions, making it orthogonal to many other protecting groups.[13]
Cleavage Mechanism and Conditions
The most common method for Cbz deprotection is catalytic hydrogenolysis.[6] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), the benzyl (B1604629) C-O bond is cleaved, releasing toluene (B28343) and carbon dioxide.[13][14] Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[6]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the deprotection of a Cbz-protected amine using catalytic hydrogenolysis.
Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce H₂ gas via a balloon.
-
Stir the mixture vigorously at room temperature for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the flask and the Celite® pad with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Visualization of Cbz Deprotection
Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, providing orthogonality with acid-labile side-chain protecting groups.[15]
Cleavage Mechanism and Conditions
Fmoc deprotection proceeds via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[16][] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine.[15]
Experimental Protocol: Fmoc Deprotection in SPPS
This protocol describes a typical Fmoc deprotection step in manual solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Peptide synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[15]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[15][18]
-
Agitate the mixture at room temperature for 5-10 minutes.[15]
-
Drain the piperidine solution.
-
Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[15] The resin is now ready for the next amino acid coupling step.
Visualization of Fmoc Deprotection Workflow
Caption: A typical workflow for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Allyloxycarbonyl (Alloc) Group
The Alloc group offers an additional layer of orthogonality as it is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[7][8] It is removed under mild, neutral conditions using a palladium(0) catalyst.[9]
Cleavage Mechanism and Conditions
The deprotection of the Alloc group is a palladium(0)-catalyzed process.[8] The palladium catalyst coordinates to the allyl group, forming a π-allyl palladium complex. This complex is then attacked by a nucleophilic scavenger, such as phenylsilane, which regenerates the palladium(0) catalyst and releases the deprotected amine after decarboxylation.[19]
Experimental Protocol: Alloc Deprotection
This protocol describes the deprotection of an Alloc-protected amine.
Materials:
-
Alloc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add phenylsilane (e.g., 5-10 equivalents).
-
Add Pd(PPh₃)₄ (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be concentrated and purified directly by silica (B1680970) gel chromatography to yield the deprotected amine.
Visualization of Alloc Deprotection
Caption: Logical flow diagram for the palladium-catalyzed deprotection of the Alloc group.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. diva-portal.org [diva-portal.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Bis(4-methoxybenzyl)amine: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical compounds, ensuring the purity of intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Bis(4-methoxybenzyl)amine is a key intermediate in the synthesis of various therapeutic agents, including farnesyltransferase inhibitors and potential antiviral compounds.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, throughput, and the nature of potential impurities. While HPLC is a widely adopted and robust technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and titration offer distinct advantages.
| Parameter | HPLC with UV Detection | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Separation based on polarity, detection by UV absorbance. | Signal intensity is directly proportional to the number of nuclei. | Neutralization of the basic amine with a standardized acid. |
| Selectivity | High | High | Low (titrates all basic compounds) |
| Sensitivity | High (ppm to ppb levels) | Moderate (~0.1% and above)[3] | Low |
| Quantitation | Relative (requires a reference standard) | Absolute (primary standard not always required) | Absolute |
| Throughput | High | Low | High |
| Sample Consumption | Low (micrograms) | Higher (milligrams) | High (grams) |
| Destructive | Yes | No (sample can be recovered) | Yes |
| Information Provided | Purity profile, retention times of impurities. | Structural confirmation, identification and quantification of impurities. | Total base content. |
| Typical Impurities Detected | Starting materials (4-methoxybenzaldehyde, 4-methoxybenzylamine), by-products of the synthesis.[4] | Structurally similar impurities, residual solvents. | Any acidic or basic impurities. |
Experimental Protocols
HPLC Validation Protocol for this compound Purity
This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
2. Validation Parameters:
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Specificity: Analyze blank samples (diluent), a standard solution of this compound, and samples of potential impurities (e.g., 4-methoxybenzaldehyde, 4-methoxybenzylamine) to demonstrate that the method is selective for the analyte.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5]
-
Accuracy (Recovery): Spike a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days by different analysts. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Alternative Purity Determination Methods
1. Quantitative NMR (qNMR) Spectroscopy:
-
Instrumentation: NMR Spectrometer (400 MHz or higher).[6]
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated based on the ratio of the integrals and the known purity of the internal standard. A ¹H-NMR spectrum of this compound should show characteristic peaks around δ 7.28 (t, 4H), 6.89 (d, 4H), 3.83 (s, 6H), and 3.76 (s, 4H).[4]
2. Acid-Base Titration:
This method determines the total basicity of the sample.
-
Reagents: Standardized 0.1 M hydrochloric acid (HCl) in isopropyl alcohol, chloroform (B151607), and a suitable indicator like bromophenol blue.[7]
-
Procedure:
-
Accurately weigh a known amount of the this compound sample into a flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., chloroform and isopropyl alcohol).
-
Add a few drops of the indicator.
-
Titrate the solution with the standardized HCl solution until the endpoint is reached (indicated by a color change).
-
-
Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.
Visualizing the Workflow and Validation Relationships
To better understand the processes involved in HPLC validation, the following diagrams illustrate the experimental workflow and the interconnectedness of the validation parameters.
Caption: HPLC Validation Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. library.aocs.org [library.aocs.org]
Characterization of Intermediates in Syntheses Utilizing Bis(4-methoxybenzyl)amine: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly within drug development and pharmaceutical sciences, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Bis(4-methoxybenzyl)amine serves as a valuable reagent for the protection of primary and secondary amines, offering distinct advantages in specific synthetic contexts. This guide provides a comprehensive comparison of the N,N-bis(4-methoxybenzyl) (di-PMB) protecting group with common alternatives, supported by experimental data and detailed protocols for its application and cleavage.
Performance Comparison of Amine Protecting Groups
The efficacy of an amine protecting group is assessed based on its ease of introduction, stability across a range of reaction conditions, and the facility of its removal. The di-PMB group presents a unique profile when compared to more conventional protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn).
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Yield (%) |
| Bis(4-methoxybenzyl) (di-PMB) | Reductive amination of an amine with 4-methoxybenzaldehyde (B44291) and a reducing agent (e.g., NaBH₄, NaBH(OAc)₃). | Stable to basic conditions, nucleophiles, and some reducing agents. Labile to strong acids and oxidative conditions. | Trifluoroacetic acid (TFA) in CH₂Cl₂. Oxidative cleavage with DDQ or CAN.[1] | 68-98 (Cleavage with TFA) |
| tert-Butoxycarbonyl (Boc) | Reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base (e.g., Et₃N, DMAP). | Stable to basic conditions, hydrogenolysis, and mild nucleophiles. Labile to strong acids (e.g., TFA, HCl). | Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] | >95 (Typical) |
| Benzyloxycarbonyl (Cbz) | Reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃). | Stable to acidic and mild basic conditions. Labile to hydrogenolysis and strong acids/bases. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] | >90 (Typical) |
| Benzyl (Bn) | Reductive amination with benzaldehyde (B42025) or alkylation with benzyl bromide in the presence of a base. | Stable to a wide range of conditions including strong acids and bases. Labile to hydrogenolysis. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] | >90 (Typical) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and cleavage of the di-PMB group.
Protection of a Primary Amine with this compound
This procedure describes the formation of a di-PMB protected amine via reductive amination.
Materials:
-
Primary amine (1.0 equiv)
-
4-Methoxybenzaldehyde (2.2 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the primary amine in dichloroethane, add 4-methoxybenzaldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N,N-bis(4-methoxybenzyl) protected amine.
Deprotection of a N,N-Bis(4-methoxybenzyl) Protected Amine using Trifluoroacetic Acid
This protocol outlines the acidic cleavage of the di-PMB group.
Materials:
-
N,N-bis(4-methoxybenzyl) protected amine (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (10-50% v/v in CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N,N-bis(4-methoxybenzyl) protected amine in dichloromethane.
-
Add the trifluoroacetic acid solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate until the solution is basic.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the deprotected amine.
Characterization of a Di-PMB Protected Intermediate
The characterization of protected intermediates is essential to confirm the success of the protection step. For a representative N,N-bis(4-methoxybenzyl) protected aniline, the following spectral data can be expected.
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.15 (m, 4H, Ar-H), 6.85-6.80 (m, 4H, Ar-H), 6.70-6.60 (m, 5H, Ar-H of aniline), 4.40 (s, 4H, 2 x N-CH₂), 3.75 (s, 6H, 2 x OCH₃).
¹³C NMR (CDCl₃, 101 MHz): δ 158.8, 148.5, 131.5, 129.5, 129.0, 117.5, 114.0, 113.0, 55.2, 54.5.
Mass Spectrometry (ESI): Calculated [M+H]⁺ corresponding to the molecular formula of the protected amine.
Experimental Workflow: Synthesis of a Farnesyltransferase Inhibitor Intermediate
The di-PMB protecting group can be employed in the synthesis of complex molecules such as farnesyltransferase inhibitors. The following workflow illustrates a potential synthetic sequence where the di-PMB group protects a primary amine during several transformations.
Caption: Synthetic workflow for a farnesyltransferase inhibitor precursor.
This guide provides a foundational understanding of the utility of this compound as a protecting group for amines. The choice of protecting group is always context-dependent, and the di-PMB group offers a valuable option for syntheses requiring stability to basic and nucleophilic conditions, with the convenience of acidic or oxidative deprotection. Researchers and drug development professionals are encouraged to consider these factors when designing synthetic routes for complex nitrogen-containing molecules.
References
Orthogonal Chemistry: A Comparative Guide to the Compatibility of Bis(4-methoxybenzyl)amine with Common Protecting Groups
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. The concept of orthogonality—the selective removal of one protecting group in the presence of others—is a cornerstone of efficient and high-yielding synthetic routes. The bis(4-methoxybenzyl)amine (PMP2N or di-PMP amine) group has emerged as a valuable protecting group for primary amines due to its unique deprotection conditions. This guide provides a comprehensive comparison of the compatibility of the PMP2N group with other commonly employed protecting groups, supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.
The PMP2N group is an analogue of the widely used p-methoxybenzyl (PMB) group. Its deprotection is typically achieved under oxidative conditions, which imparts a high degree of orthogonality with many acid-labile, base-labile, and hydrogenolysis-labile protecting groups. This unique characteristic allows for the selective unmasking of other functional groups while the PMP2N-protected amine remains intact, and vice-versa.
Data Presentation: A Comparative Overview
The following table summarizes the compatibility of the this compound protecting group with a range of common protecting groups under their respective standard deprotection conditions.
| Protecting Group | Deprotection Conditions | Stability of PMP2N | Stability of Other Group under PMP2N Deprotection |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in CH2Cl2 | Labile | Stable |
| Cbz (Carboxybenzyl) | H2, Pd/C | Stable | Labile |
| Fmoc (9-Fluorenylmethoxycarbonyl) | 20% Piperidine (B6355638) in DMF | Stable | Stable |
| Ac (Acetyl) | Mild aqueous base (e.g., K2CO3, MeOH) | Stable | Stable |
| TBDMS (tert-Butyldimethylsilyl) | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | Stable | Stable |
| MOM (Methoxymethyl ether) | Acid (e.g., HCl in THF/H2O) | Labile | Stable |
Experimental Protocols
Detailed methodologies for key experiments demonstrating the orthogonality of the this compound protecting group are provided below.
Protocol 1: Selective Deprotection of a Boc Group in the Presence of a PMP2N Group
Objective: To demonstrate the selective removal of the Boc protecting group while the PMP2N group remains intact.
Procedure:
-
Dissolve the substrate containing both Boc and PMP2N protected amines in dichloromethane (B109758) (DCM).
-
Add a solution of 25% trifluoroacetic acid (TFA) in DCM to the reaction mixture.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue contains the amine salt from the Boc deprotection, with the PMP2N group intact.
Protocol 2: Selective Deprotection of a Cbz Group in the Presence of a PMP2N Group
Objective: To demonstrate the selective removal of the Cbz protecting group via hydrogenolysis without affecting the PMP2N group.
Procedure:
-
Dissolve the substrate bearing both Cbz and PMP2N protected amines in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (H2) at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product with the Cbz group removed and the PMP2N group intact.
Protocol 3: Selective Deprotection of an Fmoc Group in the Presence of a PMP2N Group
Objective: To show the stability of the PMP2N group under the basic conditions required for Fmoc group removal.
Procedure:
-
Dissolve the substrate containing both Fmoc and PMP2N protected amines in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, the reaction mixture will contain the deprotected amine from the Fmoc group, with the PMP2N group unaffected.
Protocol 4: Deprotection of a PMP2N Group in the Presence of Other Stable Protecting Groups
Objective: To remove the PMP2N group using oxidative conditions while other groups like Cbz, Fmoc, or silyl (B83357) ethers remain.
Procedure:
-
Dissolve the PMP2N-protected substrate in a mixture of acetonitrile (B52724) and water.
-
Add ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to the solution.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction time can vary from 1 to 6 hours.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the deprotected primary amine.
Mandatory Visualization
The following diagrams illustrate the logical relationships in planning a synthetic route involving the this compound protecting group.
Caption: Decision workflow for using PMP2N.
Caption: Orthogonal deprotection pathways.
A Researcher's Guide to Modern Amine Protecting Groups in Organic Synthesis
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious use of protecting groups is paramount. Among these, the protection of amines is a frequently encountered challenge, necessitating a diverse toolkit of strategies to mask their nucleophilicity and basicity temporarily. This guide provides a comprehensive comparison of the most prevalent modern amine protecting groups, offering objective performance data, detailed experimental protocols, and logical frameworks to aid researchers in selecting the optimal protecting group for their synthetic endeavors.
The Principle of Orthogonal Protection
The concept of orthogonality is central to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[1] This enables the sequential modification of a molecule at different sites without unintended reactions. A well-designed protection strategy is therefore crucial for the efficient and successful synthesis of complex molecules.[1][2]
Key Amine Protecting Groups: A Comparative Overview
The selection of an appropriate amine protecting group is dictated by its stability to various reaction conditions and the mildness of its cleavage. The most widely used protecting groups fall into several categories based on their deprotection conditions: acid-labile, base-labile, and those removed by hydrogenolysis or other specific reagents.
tert-Butyloxycarbonyl (Boc)
The Boc group is one of the most common acid-labile amine protecting groups in organic synthesis, valued for its ease of introduction and removal.[3][4]
Table 1: Boc Group Protection and Deprotection Data
| Parameter | Protection | Deprotection |
| Reagents | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O[5][6] | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)[6][7] |
| Catalyst/Base | NaOH, NaHCO₃, DMAP, or catalyst-free in water[5][6][8] | N/A |
| Solvent | Dioxane/water, THF, Acetonitrile, Chloroform[5][9] | Dichloromethane (B109758) (DCM), Dioxane, Ethyl acetate[3][5] |
| Temperature | 0 °C to reflux[5][6] | Room temperature[5] |
| Reaction Time | Minutes to hours[3] | 30 minutes to a few hours[3][10] |
| Typical Yield | High to excellent[5][11] | Generally high |
Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and a wide range of nucleophiles.[8][12]
Protocol for Boc Protection of an Amine: [9]
-
Dissolve the amine (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (B3395972) (0.5 mL) in a 50 mL round-bottom flask.
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents).
-
Add dichloromethane (5 mL) and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed, separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the N-Boc protected amine.
Protocol for Boc Deprotection using TFA: [9]
-
Dissolve the Boc-protected amine (1 mmol) in dichloromethane (DCM, 10 mL).
-
Add trifluoroacetic acid (TFA, 2-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected amine salt.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas, was a foundational protecting group in peptide chemistry and remains widely used due to its stability and unique deprotection via hydrogenolysis.[13]
Table 2: Cbz Group Protection and Deprotection Data
| Parameter | Protection | Deprotection |
| Reagents | Benzyl (B1604629) chloroformate (Cbz-Cl)[9] | H₂, Ammonium formate, HBr, H₂SO₄[14][15] |
| Catalyst/Base | NaHCO₃, Na₂CO₃, Pyridine[9][13] | Palladium on carbon (Pd/C)[9] |
| Solvent | THF/water, Dioxane/water, DCM[9] | Methanol (B129727), Ethanol[9][14] |
| Temperature | 0 °C to room temperature[9] | Room temperature to 60 °C[9] |
| Reaction Time | 20 hours[9] | 40 hours (can be shorter)[9] |
| Typical Yield | High | High |
Stability: The Cbz group is stable to acidic and basic conditions.[13]
Protocol for Cbz Protection of an Amine: [9]
-
Dissolve the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃) (5.27 mmol, 2 equivalents).
-
Add benzyl chloroformate (Cbz-Cl) (3.96 mmol, 1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 20 hours.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol for Cbz Deprotection by Hydrogenolysis: [9]
-
Dissolve the Cbz-protected amine (15.0 µmol) in methanol (2 mL).
-
Add 5% Palladium on carbon (Pd/C) catalyst (6.4 mg).
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at 60°C for 40 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.[16][17]
Table 3: Fmoc Group Protection and Deprotection Data
| Parameter | Protection | Deprotection |
| Reagents | Fmoc-Cl, Fmoc-OSu[17][18] | Piperidine[16][17] |
| Catalyst/Base | NaHCO₃, Na₂CO₃, Pyridine[9][18] | N/A (Piperidine is the base) |
| Solvent | Dioxane/water, DMF[9] | Dimethylformamide (DMF)[9][16] |
| Temperature | Room temperature[9] | Room temperature[9] |
| Reaction Time | 30 minutes to 2 hours[9] | 30 minutes to 2 hours[9] |
| Typical Yield | High | High |
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis.[9][16]
Protocol for Fmoc Protection of an Amine: [9]
-
Dissolve the amino acid (or amine) in a suitable solvent such as a mixture of dioxane and aqueous sodium bicarbonate.
-
Add Fmoc-Cl or Fmoc-OSu and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, extract the product into an organic solvent, dry, and concentrate to yield the N-Fmoc protected product.
Protocol for Fmoc Deprotection using Piperidine (B6355638): [9]
-
Dissolve the Fmoc-protected amine (1 mmol) in dimethylformamide (DMF, 8 mL).
-
Add piperidine (2 mL) to create a 20% solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the DMF and piperidine in vacuo.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine, yielding the deprotected amine.
Allyloxycarbonyl (Alloc)
The Alloc group offers another layer of orthogonality as it is removed under mild, palladium-catalyzed conditions, leaving acid- and base-labile groups intact.[19][20]
Table 4: Alloc Group Protection and Deprotection Data
| Parameter | Protection | Deprotection |
| Reagents | Allyl chloroformate (Alloc-Cl)[19] | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃)[20][21] |
| Catalyst/Base | NaHCO₃[19] | N/A (Pd catalyst) |
| Solvent | THF/water[19] | Dichloromethane (DCM)[20][21] |
| Temperature | Room temperature[19] | Room temperature[21] |
| Reaction Time | 12 hours[19] | 20 minutes to 2 hours[21][22] |
| Typical Yield | High | High |
Stability: The Alloc group is stable to both acidic and basic conditions.[22]
Protocol for Alloc Protection of an Amine: [19]
-
A mixture of the amine (0.0842 mmol), NaHCO₃ (44 mg, 0.53 mmol, 6 equiv), THF (3 mL), and H₂O (3 mL) at room temperature is treated with allyl chloroformate (28 μL, 0.26 mmol, 3 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Extract with EtOAc, and the combined organic layers are processed to yield the product.
Protocol for Alloc Deprotection using Palladium Catalyst: [21]
-
Dissolve the Alloc-protected amine in an anhydrous solvent such as dichloromethane.
-
Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents).
-
Add a scavenger such as phenylsilane (20.0 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated after appropriate workup.
Experimental Workflows and Decision Making
The general workflow for amine protection and deprotection follows a logical sequence.
Choosing the right protecting group is a critical decision in the planning of a synthetic route. The following decision tree provides a simplified guide for selecting an appropriate protecting group based on the stability of the substrate and the desired reaction conditions.
Other Notable Amine Protecting Groups
While Boc, Cbz, Fmoc, and Alloc are the most common, several other protecting groups offer unique advantages for specific applications:
-
Nosyl (Ns) and Tosyl (Ts) groups: These sulfonyl-based protecting groups are very stable but require strong reducing agents or specific nucleophiles for cleavage.[23]
-
Photolabile Protecting Groups (PPGs): Groups like the o-nitrobenzyl (ONB) group can be removed with light, offering excellent spatial and temporal control over deprotection.[23][24][25] This is particularly useful in biochemical and materials science applications.[24]
-
Enzyme-labile groups: In biological systems, specific enzymes can be used to cleave certain protecting groups, providing a high degree of biocompatibility and selectivity.
Conclusion
The strategic selection and application of amine protecting groups are fundamental to the success of modern organic synthesis. This guide has provided a comparative overview of the most prevalent protecting groups, highlighting their respective strengths and weaknesses through quantitative data and detailed experimental protocols. By understanding the principles of orthogonality and the specific characteristics of each protecting group, researchers, scientists, and drug development professionals can devise more efficient and robust synthetic strategies to achieve their molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. total-synthesis.com [total-synthesis.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. benchchem.com [benchchem.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. peptide.com [peptide.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Photolabile protecting group - Wikipedia [en.wikipedia.org]
Navigating the Deprotection of Bis(4-methoxybenzyl)amine: A Comparative Guide to Cleavage Cocktails
For researchers in organic synthesis and drug development, the selection of an appropriate deprotection strategy is paramount to the success of a synthetic route. The bis(4-methoxybenzyl) (di-PMB) group is a common protecting group for secondary amines due to its stability under various conditions. However, its efficient and clean removal requires careful consideration of the deprotection cocktail. This guide provides a comparative analysis of different deprotection methods for bis(4-methoxybenzyl)amine, supported by experimental data from related N-PMB deprotection studies, to aid in the selection of the optimal conditions.
Comparison of Deprotection Cocktail Efficiency
The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acidic or oxidative conditions and the presence of other protecting groups. The following table summarizes the performance of various cocktails for the cleavage of the p-methoxybenzyl group from nitrogen, which can be extrapolated for the deprotection of this compound.
| Deprotection Cocktail | Reagents | Typical Conditions | Yield (%) | Remarks |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O, Room Temperature | Good to High | Mild and selective for PMB over benzyl (B1604629) groups. Stoichiometric amounts of DDQ are typically required.[1] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/H₂O, 0°C to Room Temperature | Moderate to High | Often requires a large excess of CAN (4-5 equivalents) and can be laborious to work up.[2] | |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temperature | 68-98% | A common and effective method, but the harsh acidity can be incompatible with acid-sensitive functional groups.[3] |
| Triflic Acid (TfOH) / Scavenger | CH₂Cl₂, Room Temperature | High | Very strong acid, often used with a cation scavenger like 1,3-dimethoxybenzene (B93181) to prevent side reactions.[4] | |
| Other Reagents | Periodic Acid (H₅IO₆) | Low pH | High | An effective and milder alternative to CAN, requiring only 1 equivalent of the oxidant.[2] |
| Trichloroisocyanuric Acid (TCCA) | Low pH | High | A cost-effective and efficient oxidant, requiring only 0.5 equivalents.[2] | |
| Bismuth(III) Triflate (Bi(OTf)₃) | 1,2-dichloroethane, 85°C | Good to Excellent | Catalytic method for C-N bond cleavage of PMB-substituted sulfonamides, which may be applicable to amines.[5] |
Experimental Protocols
Below are detailed methodologies for three common deprotection strategies. These protocols are based on the deprotection of N-PMB compounds and may require optimization for this compound.
Protocol 1: Oxidative Deprotection using DDQ
-
Dissolution: Dissolve the this compound substrate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected secondary amine.
Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the this compound substrate in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 3: Deprotection using Periodic Acid (H₅IO₆)
-
Dissolution: Dissolve the this compound substrate in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Acidification: Add 1 equivalent of sulfuric acid to lower the pH.
-
Reagent Addition: Add periodic acid (H₅IO₆) (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the deprotection of this compound and the logical relationship in selecting a deprotection strategy.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(4-methoxybenzyl)amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Bis(4-methoxybenzyl)amine, ensuring the protection of personnel and the environment.
This compound is a corrosive compound that can cause severe skin burns and eye damage and may be corrosive to metals.[1][2] Adherence to proper safety protocols during its handling and disposal is critical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. Below is a summary of the required PPE as specified in safety data sheets.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] A face shield may also be necessary. |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[3][4] |
General Handling and Storage Procedures
Before disposal, it is crucial to handle and store this compound correctly to minimize risks:
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[1][3][4] Avoid the formation of dust and aerosols.[1][3] Prevent contact with skin and eyes.[1][3] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4] Store in original containers and away from incompatible materials such as acids and strong oxidizing agents.[1][4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Cleanup: Use dry cleanup procedures to avoid generating dust.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment.[3]
-
Disposal of Spill Debris: Place the collected material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[1][3]
Disposal Workflow
The proper disposal of this compound must be carried out in accordance with institutional policies and local, state, and federal regulations. The following diagram outlines the general logical workflow for the disposal process.
Caption: Logical workflow for the disposal of this compound.
Disposal Procedures
The recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[4]
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[3]
-
Consult Professionals: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to ensure compliance with all regulations.
-
Transportation and Final Disposal: The licensed waste disposal company will handle the transportation and final disposal, which will likely involve incineration or another approved method.
Note: The provided search results do not contain specific quantitative data for disposal, such as concentration limits for various disposal routes, or detailed experimental protocols for chemical neutralization. For such specific procedures, always refer to your institution's standard operating procedures and consult with a professional waste disposal service.
References
Personal protective equipment for handling Bis(4-methoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Bis(4-methoxybenzyl)amine, including personal protective equipment (PPE) recommendations, procedural guidance for safe operations, and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is classified as a corrosive substance that can cause severe skin burns and eye damage, a comprehensive approach to personal protection is critical.[1][2][3] The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a significant splash hazard.[5] | To protect against splashes that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile gloves are generally adequate for laboratory settings).[5] Wear a lab coat or apron.[5] Fire/flame resistant and impervious clothing is also recommended.[4] Closed-toe shoes are mandatory.[5] | To prevent skin contact, which can result in severe burns.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][6][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4] | To avoid inhalation of dust, mists, or vapors which can irritate the respiratory system.[1] |
II. Step-by-Step Handling and a General Experimental Protocol
A. Safe Handling Procedures:
-
Preparation and Prevention:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[9]
-
-
Handling the Chemical:
-
After Handling:
B. General Experimental Protocol for Synthesis (for illustrative handling context):
The synthesis of this compound typically involves the reductive amination of 4-methoxybenzaldehyde (B44291) with 4-methoxybenzylamine (B45378). The following is a generalized procedure based on published synthesis reports:
-
Reaction Setup: In a fume hood, a solution of 4-methoxybenzaldehyde and 4-methoxybenzylamine in a suitable solvent (e.g., toluene) is refluxed using a Dean-Stark apparatus to remove water.[9]
-
Reduction: After the initial reaction, the solvent is removed, and the residue is dissolved in a solvent like methanol. The solution is cooled, and a reducing agent (e.g., sodium borohydride) is added in portions.[9]
-
Quenching and Extraction: The reaction is carefully quenched with water. The product is then extracted using an organic solvent such as dichloromethane (B109758) or ethyl acetate.[9]
-
Drying and Concentration: The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the product.[9]
Throughout this process, all handling of the chemical and its solutions must be done with the appropriate PPE and within a fume hood.
III. Storage and Disposal Plans
A. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][9]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Do not store corrosive liquids above eye level.[5]
B. Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Aqueous solutions with a pH between 6.0 and 10.0 may be suitable for sink disposal, but always check local regulations first.[5]
IV. Emergency and First Aid Procedures
Immediate action is crucial in case of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9] Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4] |
V. Workflow Diagram
Caption: Workflow for handling, storage, and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
